Milnacipran
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048287, DTXSID601025164 | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96847-55-1, 92623-85-3 | |
| Record name | Dextromilnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromilnacipran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROMILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Preclinical Evaluation of Milnacipran in Neuropathic Pain Models
Content Type: Technical Guide & Protocol Audience: Drug Discovery Scientists, Pharmacologists, and Preclinical Researchers
Executive Summary
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a balanced inhibition ratio (approx. 1:1 to 1:3 5-HT:NE), distinguishing it from other SNRIs like duloxetine or venlafaxine which often favor serotonin.[1] In preclinical neuropathic pain models, this compound demonstrates efficacy by restoring the descending inhibitory pathways in the spinal cord.
This guide details the selection, execution, and validation of animal models for assessing this compound.[2] It prioritizes the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models due to their high translational reliability for SNRI mechanisms.
Mechanistic Rationale & Pathway Visualization
The analgesic efficacy of this compound is not mediated by direct opioid interaction but by the potentiation of monoaminergic transmission in the dorsal horn of the spinal cord.
Mechanism of Action
-
Reuptake Inhibition: this compound blocks NET (Norepinephrine Transporter) and SERT (Serotonin Transporter) on presynaptic terminals.
-
Accumulation: Extracellular levels of NE and 5-HT increase in the synaptic cleft.
-
Receptor Activation:
-
NE binds to post-synaptic
-adrenergic receptors on inhibitory interneurons and pre-synaptic primary afferents. -
5-HT binds to spinal 5-HT receptors (e.g., 5-HT
, 5-HT ).
-
-
Inhibition: This cascade hyperpolarizes second-order nociceptive neurons and inhibits the release of excitatory neurotransmitters (Glutamate, Substance P), effectively "closing the gate" on pain transmission.
Diagram: SNRI-Mediated Descending Inhibition
Caption: this compound blocks reuptake transporters, increasing monoamine availability to activate inhibitory spinal receptors.[3]
Primary Animal Models
Surgical Models (Traumatic Neuropathy)
These models mimic complex regional pain syndrome (CRPS) and entrapment neuropathies.
| Model | Procedure | Pathology | This compound Sensitivity |
| CCI (Bennett) | Loose ligation of sciatic nerve with chromic gut sutures. | Inflammatory + Neuropathic components.[4] | High. Effective on thermal hyperalgesia (cold/heat) and mechanical allodynia.[5] |
| SNL (Chung) | Tight ligation of L5/L6 spinal nerves.[6] | Pure neuropathic; consistent injury site. | Moderate to High. Effective on tactile allodynia; dose-dependent. |
Chemical Models (Metabolic/Toxic Neuropathy)
These models mimic polyneuropathies seen in diabetes or chemotherapy patients.
| Model | Induction Agent | Pathology | This compound Sensitivity |
| CIPN | Cisplatin / Paclitaxel | Mitochondrial damage, axonopathy. | High. Attenuates mechanical allodynia; suppresses DRG ATF3 activation.[7] |
| Diabetic | Streptozotocin (STZ) | Hyperglycemia-induced nerve damage.[4] | Moderate. Reduces mechanical hypersensitivity.[5][8] |
Detailed Experimental Protocol: CCI in Rats
This protocol is designed to be self-validating by including positive controls and antagonist challenges.
Subjects & Preparation
-
Species: Male Sprague-Dawley Rats (200–250g).
-
Acclimatization: 7 days. Handle daily to reduce stress-induced analgesia.
-
Baseline Testing: Measure thresholds 2 days prior to surgery. Exclude outliers.
Surgical Induction (Day 0)
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).
-
Exposure: Incise mid-thigh skin; separate biceps femoris to expose the sciatic nerve.
-
Ligation: Loosely tie 4 ligatures (4-0 chromic gut) around the nerve, spaced 1mm apart. Crucial: Ligatures must barely constrict the nerve (arrest epineural circulation) without halting axonal transport.
-
Sham Control: Expose nerve but do not ligate.
Dosing Regimen (Therapeutic Phase)
Due to the short half-life of this compound in rats (~2.3 hours), b.i.d. (twice daily) dosing is required for sub-chronic studies.
-
Vehicle: 0.9% Saline (IP).
-
This compound Dose Groups:
-
Positive Control: Amitriptyline (10 mg/kg IP) or Gabapentin (50 mg/kg IP).
-
Timing: Begin dosing on Day 7 post-surgery (after neuropathy is established) and continue for 7-14 days.
Behavioral Assessment Workflow
Testing should occur at peak plasma concentration (Tmax) , approximately 30–60 minutes post-dose.
-
Von Frey Test (Mechanical Allodynia): Apply filaments to the plantar surface. Record 50% withdrawal threshold (Up-Down method).
-
Cold Plate Test (Thermal Allodynia): Place rat on 4°C plate. Measure latency to paw lifting/licking. This compound is particularly effective here.
Validation: The Antagonist Challenge
To prove the effect is SNRI-mediated, perform a challenge on Day 14:
-
Co-administer Yohimbine (alpha-2 antagonist, 2 mg/kg IP).
-
Expected Result: Analgesia should be significantly reversed, confirming noradrenergic mediation.
Diagram: Experimental Workflow
Caption: Timeline for CCI model induction, this compound treatment, and mechanism validation.
Data Interpretation & Translational Validity
Expected Outcomes[9][10]
-
Vehicle: Thresholds remain low (hyperalgesic) throughout the study (e.g., <4g Von Frey).
-
This compound: Dose-dependent restoration of thresholds.[6][7][8]
-
Yohimbine Reversal: A drop in threshold back to vehicle levels confirms the drug is acting via spinal alpha-2 adrenergic receptors, a key validator for SNRI classification.
Troubleshooting
-
No Effect? Check dosing frequency. Single daily doses in rats may result in "trough" periods due to rapid clearance. Switch to b.i.d.
-
Sedation? this compound generally lacks sedative effects compared to Gabapentin, but high doses (>60 mg/kg) may cause motor impairment. Verify with Rotarod test.
References
-
Berrocoso, E., et al. (2011). Evaluation of this compound, in comparison with amitriptyline, on cold and mechanical allodynia in a rat model of neuropathic pain.[5] European Journal of Pharmacology, 655(1-3), 46-51. Link
-
Katsuyama, S., et al. (2013). this compound has an antihyperalgesic effect on cisplatin-induced neuropathy. Pharmaceutics, 15(9), 2218. Link
-
Obata, H., et al. (2005). The monoamine-mediated antiallodynic effects of intrathecally administered this compound, a serotonin noradrenaline reuptake inhibitor, in a rat model of neuropathic pain.[6] Anesthesia & Analgesia, 100(5), 1406-1410. Link
-
Uchida, S., et al. (2012). Effects of this compound, a 5-HT and noradrenaline reuptake inhibitor, on C-fibre-evoked field potentials in spinal long-term potentiation and neuropathic pain. British Journal of Pharmacology, 167(3), 656-667. Link
-
Sawamura, S., et al. (2023). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration.[2] Pharmaceutics, 16(1), 52. Link
Sources
- 1. This compound: beyond a role of antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Evaluation of this compound, in comparison with amitriptyline, on cold and mechanical allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The monoamine-mediated antiallodynic effects of intrathecally administered this compound, a serotonin noradrenaline reuptake inhibitor, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound inhibits oxaliplatin-induced mechanical allodynia through spinal action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, duloxetine and indomethacin, in polyarthritic rats using the Randall-Selitto model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Milnacipran on Descending Inhibitory Pain Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic pain represents a significant therapeutic challenge, often stemming from dysregulated endogenous pain modulatory systems. The descending inhibitory pain pathway, a critical component of this system, relies on the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) to suppress nociceptive signals at the spinal cord level. Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated efficacy in managing chronic pain states, such as fibromyalgia.[1][2] This is attributed to its mechanism of action, which involves enhancing the activity of these descending inhibitory pathways.[2][3][4] This technical guide provides an in-depth analysis of this compound's pharmacological profile, its targeted effects on the descending pain modulatory circuits, and the preclinical methodologies used to validate its mechanism and efficacy. By synthesizing the underlying neurobiology with practical experimental protocols, this document serves as a comprehensive resource for professionals engaged in pain research and analgesic drug development.
The Descending Inhibitory Pain Pathway: A Neurobiological Overview
The perception of pain is not a direct reflection of peripheral stimuli but is subject to significant modulation by the central nervous system (CNS). The descending inhibitory pain pathway is a supraspinal circuit that exerts top-down control over nociceptive processing in the spinal cord's dorsal horn.[3]
Key Anatomical and Neurochemical Components
This pathway originates from several brainstem nuclei, including the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), which in turn project to the spinal cord.[5] Noradrenergic projections also arise from the locus coeruleus (LC).[3][6] These projections release serotonin and norepinephrine into the dorsal horn, where they act on presynaptic and postsynaptic neurons to inhibit the transmission of pain signals.[3][7] Dysfunction in this system is believed to contribute to the development and maintenance of chronic pain states.[8]
A simplified representation of this pathway is presented below:
Caption: Core components of the descending inhibitory pain pathway.
Pharmacological Profile of this compound
This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[1] Unlike some other SNRIs, this compound exhibits a more balanced affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] This dual action is central to its therapeutic effects in pain management.[10] By blocking the reuptake of both 5-HT and NE, this compound increases their synaptic concentrations in key areas of the descending pain pathway, thereby enhancing their inhibitory influence on nociception.[2][11]
Transporter Binding Affinity and Selectivity
The relative affinity of an SNRI for SERT and NET can influence its clinical profile. This compound is characterized by its relatively balanced and potent inhibition of both transporters.
| Compound | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | NET/SERT Selectivity Ratio |
| This compound | 11 | 71-91 | ~1:1.6 - 1:2.2 (in favor of NE in some studies) |
| Duloxetine | Not specified in snippets | Not specified in snippets | ~1:10 (in favor of 5-HT) |
| Venlafaxine | Not specified in snippets | Not specified in snippets | ~1:30 (in favor of 5-HT) |
| Data synthesized from multiple sources indicating relative selectivities.[1][9][12] |
Scientist's Note: The balanced affinity of this compound is noteworthy. While some SNRIs are more potent at inhibiting serotonin reuptake at lower doses, this compound's near-equivalent action on both transporters from the outset of its therapeutic dose range may contribute to its efficacy in pain conditions where both noradrenergic and serotonergic pathways are implicated.[9]
Preclinical Methodologies for Evaluating this compound's Effects
A robust preclinical evaluation is essential to delineate the mechanism of action of a compound like this compound. The following protocols represent standard, validated methods for assessing a drug's impact on the descending inhibitory pain pathways.
In Vivo Electrophysiology in the Rostral Ventromedial Medulla (RVM)
Objective: To directly measure the effect of this compound on the firing rates of pain-modulating neurons ("ON-cells" and "OFF-cells") in the RVM. ON-cells are pronociceptive, while OFF-cells are antinociceptive.[5][13][14] An effective analgesic that enhances descending inhibition would be expected to decrease the activity of ON-cells and/or increase the activity of OFF-cells.[14]
Experimental Workflow:
Caption: Workflow for in vivo electrophysiology in the RVM.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Surgical Procedure: Perform a craniotomy to expose the brain surface overlying the RVM.
-
Electrode Implantation: Slowly lower a recording microelectrode into the RVM according to stereotaxic coordinates.
-
Neuronal Identification: Identify ON- and OFF-cells based on their characteristic responses to a noxious stimulus (e.g., tail heat). ON-cells increase firing just before a withdrawal reflex, while OFF-cells pause their firing.[13][14]
-
Baseline Recording: Record the spontaneous and stimulus-evoked firing rates of identified neurons for a stable period.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-Drug Recording: Continue to record the activity of the same neurons to determine any changes in firing patterns.
-
Data Analysis: Compare the pre- and post-drug firing rates to quantify the effect of this compound.
Expected Outcome: this compound administration is expected to lead to a significant decrease in the spontaneous and evoked firing of RVM ON-cells and an increase in the firing of OFF-cells, consistent with an enhancement of descending pain inhibition.[15]
Behavioral Assessment of Mechanical Allodynia: The Von Frey Test
Objective: To assess the analgesic efficacy of this compound in a preclinical model of neuropathic or inflammatory pain by measuring the mechanical withdrawal threshold.[16]
Step-by-Step Protocol:
-
Animal Model Induction: Induce a pain state in rodents, for example, using the chronic constriction injury model of neuropathic pain or injection of complete Freund's adjuvant for inflammatory pain.[17]
-
Habituation: Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 30-60 minutes.[18][19]
-
Baseline Measurement: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[16] The withdrawal threshold is defined as the minimum force that elicits a paw withdrawal response.[16] Several methods, such as the up-down method, can be used for precise threshold determination.[20]
-
Drug Administration: Administer this compound or a vehicle control.
-
Post-Drug Measurement: At various time points after drug administration, re-assess the mechanical withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds between the this compound-treated and control groups.
Expected Outcome: In a valid pain model, animals will exhibit a significantly lower paw withdrawal threshold (mechanical allodynia) compared to healthy controls. Treatment with an effective dose of this compound is expected to significantly increase this threshold, indicating an analgesic effect.
Confirmation of Spinal Action: Intrathecal Administration
Objective: To confirm that the analgesic effects of this compound are, at least in part, mediated by its action within the spinal cord.
Step-by-Step Protocol:
-
Catheter Implantation: Surgically implant an intrathecal catheter in rodents, with the tip positioned in the lumbar region of the spinal cord. Allow for a recovery period.
-
Behavioral Testing: Use a behavioral assay, such as the von Frey test described above or the formalin test, to assess pain responses.
-
Drug Administration: Administer a microinjection of this compound directly into the intrathecal space via the catheter. This delivers the drug directly to the cerebrospinal fluid surrounding the spinal cord.[21][22]
-
Data Analysis: Compare the pain responses of animals receiving intrathecal this compound with those receiving a vehicle control.
Scientist's Note: This is a critical experiment for validating the proposed mechanism. If systemic this compound is effective, and intrathecal administration of a much smaller dose also produces a significant analgesic effect, it provides strong evidence that the drug is acting on the spinal terminals of the descending inhibitory pathways.
Clinical Implications and Future Directions
The preclinical evidence strongly supports the hypothesis that this compound's efficacy in chronic pain conditions like fibromyalgia is mediated through the enhancement of descending serotonergic and noradrenergic inhibitory pathways.[8][23] Clinical studies have shown that this compound can significantly improve pain and other symptoms in these patients.[24]
Future research should aim to:
-
Further elucidate the role of specific 5-HT and NE receptor subtypes in mediating the analgesic effects of this compound.
-
Investigate the long-term neuroplastic changes in the descending pain pathways following chronic this compound administration.
-
Explore the potential for combination therapies that may further enhance the activity of these endogenous pain control systems.
Conclusion
This compound's balanced dual reuptake inhibition of serotonin and norepinephrine provides a potent mechanism for enhancing the function of the descending inhibitory pain pathways.[10][25] This targeted action at the core of endogenous pain modulation explains its clinical utility in managing complex chronic pain syndromes. The preclinical protocols detailed in this guide offer a validated framework for the continued investigation of this compound and the development of novel analgesics targeting this critical neurobiological system.
References
- This compound | C15H22N2O | CID 65833 - PubChem - NIH.
- Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC.
- This compound: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed.
- Pharmacology and pharmacokinetics of this compound - PubMed.
- A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC.
- This compound: a unique antidepressant? - PMC - NIH.
- Mechanical Sensitivity (Von Frey) Test - ucsf - iacuc.
- This compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC - PubMed Central.
- This compound: A comparative analysis of human monoamine uptake and transporter binding affinity | Request PDF - ResearchGate.
- Von Frey Test Protocol - IMPReSS - International Mouse Phenotyping Consortium.
- Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise.
- Preclinical pharmacology of this compound - PubMed.
- How to conduct Von Frey Test? - BioMed.
- Descending pain modulation and chronification of pain - PMC - NIH.
- 2.3.1. Von Frey Monofilament Testing - Bio-protocol.
- Von Frey Test Procedure | PDF | Stimulus (Physiology) - Scribd.
- Strategies to Treat Chronic Pain and Strengthen Impaired Descending Noradrenergic Inhibitory System - MDPI.
- (PDF) this compound: A unique antidepressant? - ResearchGate.
- Pharmacology and Pharmacokinetics of this compound - ResearchGate.
- Dual reuptake inhibitor this compound and spinal pain pathways in fibromyalgia patients: a randomized, double-blind, placebo-controlled trial - PubMed.
- Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - MDPI.
- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse.
- Physiological properties of pain-modulating neurons in rostral ventromedial medulla in female rats, and responses to opioid administration - PMC - PubMed Central.
- Physiological properties of pain-modulating neurons in rostral ventromedial medulla in female rats, and responses to opioid administration - PubMed.
- Neuronal Activities in the Rostral Ventromedial Medulla Associated with Experimental Occlusal Interference-Induced Orofacial Hyperalgesia - PMC - PubMed Central.
- (A) this compound inhibits the response to exogenous NMDA. This compound... | Download Scientific Diagram - ResearchGate.
- Sensitization of Pain-Modulating Neurons in the Rostral Ventromedial Medulla after Peripheral Nerve Injury - PMC.
- Intrathecal drug delivery for the management of pain and spasticity in adults; recommendations for best clinical practice.
- An overview of animal models of pain: disease models and outcome measures - PMC.
- Comprehensive consensus based guidelines on intrathecal drug delivery systems in the treatment of pain caused by cancer pain - PubMed.
- Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - PMC.
- The “In's and Out's” of Descending Pain Modulation from the Rostral Ventromedial Medulla (RVM) - PMC.
- Intrathecal Drug Delivery: Advances and Applications in the Management of Chronic Pain Patient - Frontiers.
- What do monoamines do in pain modulation? - PMC.
- Intrathecal route of drug delivery can save lives or improve quality of life.
- Intrathecal drug delivery for the management of pain and spasticity in adults; recommendations for best clinical practice.
- Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges - ResearchGate.
- preclinical screening models for Analgesic drugs | PPTX - Slideshare.
- This compound poorly modulates pain in patients suffering from fibromyalgia: a randomized double-blind controlled study - PMC.
Sources
- 1. This compound | C15H22N2O | CID 65833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The “In’s and Out’s” of Descending Pain Modulation from the Rostral Ventromedial Medulla (RVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What do monoamines do in pain modulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Physiological properties of pain-modulating neurons in rostral ventromedial medulla in female rats, and responses to opioid administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal Activities in the Rostral Ventromedial Medulla Associated with Experimental Occlusal Interference-Induced Orofacial Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitization of Pain-Modulating Neurons in the Rostral Ventromedial Medulla after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mdpi.com [mdpi.com]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. biomed-easy.com [biomed-easy.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 22. britishpainsociety.org [britishpainsociety.org]
- 23. Dual reuptake inhibitor this compound and spinal pain pathways in fibromyalgia patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preclinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacological Action of Milnacipran in Fibromyalgia Syndrome
Executive Summary
Milnacipran (1S, 2R-milnacipran) represents a distinct class of pharmacotherapy for Fibromyalgia Syndrome (FMS) defined by its equipotent reuptake inhibition of norepinephrine (NE) and serotonin (5-HT). Unlike other SNRIs (e.g., venlafaxine) that exhibit marked serotonergic dominance, this compound maintains a balanced affinity (approximate 1:1 to 3:1 functional ratio favoring NE), which is critical for restoring the descending inhibitory pain pathways compromised in FMS. Furthermore, emerging evidence suggests secondary mechanisms involving NMDA receptor antagonism and glial cell modulation contribute to its efficacy in dampening central sensitization.
Part 1: Molecular Pharmacodynamics
The "Balanced" SNRI Profile
The core therapeutic failure in FMS is often characterized as a "volume control" dysfunction in the central nervous system (CNS), specifically the disinhibition of the dorsal horn. This compound addresses this by increasing synaptic residence time of NE and 5-HT.
Critical Differentiator:
Most SNRIs are functionally SSRIs at low doses. This compound, however, exhibits significant noradrenergic potency even at sub-maximal doses. This is vital because norepinephrine is the primary neurotransmitter mediating the descending inhibition of pain via
Binding Affinity Data (Human Transporters):
| Target Receptor | Ki (nM) | Functional Implication |
| NET (Norepinephrine) | ~68 | High affinity; drives descending inhibition. |
| SERT (Serotonin) | ~151 | Moderate affinity; modulates mood/anxiety components. |
| Ratio (SERT:NET) | ~2.2 : 1 | NE-Preferring. Contrast with Venlafaxine (~30:1 SERT:NET). |
| NMDA Receptor | ~6,000 | Weak antagonism; reduces "wind-up" phenomenon. |
| Muscarinic/H1/Alpha-1 | >10,000 | Negligible affinity; minimizes sedative/anticholinergic side effects. |
Secondary Mechanism: NMDA & Glial Modulation
Beyond monoamines, this compound acts as a weak, non-competitive antagonist at the NMDA receptor (N-methyl-D-aspartate). In chronic pain states, constant nociceptive input causes magnesium ions to unblock NMDA channels, leading to calcium influx and "wind-up" (central sensitization). This compound's antagonism helps reset this threshold.
Furthermore, recent translational data indicates this compound inhibits the activation of microglia and astrocytes in the dorsal root ganglia (DRG), reducing the release of pro-inflammatory cytokines (e.g., TNF-
Visualization: Synaptic & Cellular Mechanism
The following diagram illustrates the dual-action pathway at the spinal dorsal horn synapse.
Caption: Figure 1. This compound blocks NET/SERT, antagonizes NMDA, and inhibits glial cytokine release.
Part 2: Translational Experimental Protocols
To validate the pharmacological efficacy of this compound in a research setting, the following protocols are recommended. These are designed as self-validating systems where control steps ensure data integrity.
Protocol A: In Vivo Microdialysis (Spinal Cord)
Objective: Quantify the increase in extracellular NE and 5-HT in the dorsal horn following systemic administration. This confirms the drug reaches the target site and engages the transporter.
Methodology:
-
Subject Preparation: Male Sprague-Dawley rats (250-300g). Anesthetize with isoflurane.
-
Probe Implantation: Stereotaxic insertion of a microdialysis probe (concentric design, 0.22 mm OD) into the lumbar dorsal horn (L4-L5).
-
Equilibration (Validation Step): Perfusion with artificial cerebrospinal fluid (aCSF) at 1 µL/min for 120 minutes. Reject subject if basal monoamine levels fluctuate >10% over 3 consecutive samples.
-
Drug Administration: IP injection of this compound (e.g., 10, 30 mg/kg) or saline vehicle.
-
Sampling: Collect dialysate every 20 minutes for 180 minutes post-injection.
-
Analysis: HPLC with Electrochemical Detection (HPLC-ECD).
Protocol B: Von Frey Assessment in Neuropathic Models
Objective: Assess anti-allodynic effects. Since FMS has no perfect animal model, nerve injury models (e.g., Chronic Constriction Injury - CCI) are used as proxies for central sensitization.
Methodology:
-
Baseline Measurement: Place rats in a mesh-bottom cage. Acclimatize for 30 mins. Apply calibrated Von Frey filaments to the plantar surface of the hind paw. Determine the 50% withdrawal threshold using the Up-Down method.
-
Induction: Perform CCI or administer Cisplatin to induce neuropathy. Wait 7-14 days for allodynia to develop.
-
Treatment: Administer this compound (acute or chronic dosing).
-
Testing (Blind): Observer must be blinded to treatment groups. Re-test withdrawal thresholds at 30, 60, and 120 minutes.
-
Control: Use a positive control (e.g., Gabapentin) and a vehicle control.
Visualization: Experimental Workflow
Caption: Figure 2. Workflow for validating this compound efficacy with built-in quality control gates.
Part 3: Pharmacokinetics & Safety Profile
For drug development professionals, the metabolic profile of this compound is a primary asset, particularly for FMS patients who often engage in polypharmacy.
Metabolic Stability (The "No-CYP" Advantage)
Unlike TCA's or other SNRIs (e.g., duloxetine which interacts with CYP1A2/CYP2D6), this compound undergoes minimal hepatic metabolism via the Cytochrome P450 system.
-
Primary Elimination: ~55% excreted unchanged in urine.
-
Metabolism: Glucuronidation (conjugation) is the main metabolic pathway, yielding inactive metabolites.
-
DDI Risk: Negligible risk of metabolic drug-drug interactions.[1]
Pharmacokinetic Parameters Table
| Parameter | Value | Clinical Significance |
| Bioavailability (F) | 85% - 90% | High oral absorption efficiency. |
| Tmax | 2 - 4 hours | Rapid onset of exposure.[2] |
| Protein Binding | 13% | Very low; minimal displacement interactions.[1] |
| Half-life (t1/2) | 6 - 8 hours | Requires BID dosing (or ER formulation). |
| Elimination | Renal (55% unchanged) | Dose adjustment required in renal impairment. |
References
-
Gendreau, R. M., et al. (2008). "this compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia."[3] The Open Rheumatology Journal. [Link]
-
Obata, H. (2017). "Analgesic Mechanisms of Antidepressants for Neuropathic Pain." International Journal of Molecular Sciences. [Link]
-
Puozzo, C., et al. (2002). "Pharmacokinetics of this compound in renal impairment." European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
Stahl, S. M., et al. (2013). "SNRIs: pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants." CNS Spectrums. [Link]
-
Dernovsek, K. D., et al. (2009). "this compound (Savella), a Treatment Option for Fibromyalgia." P & T: A Peer-Reviewed Journal for Formulary Management. [Link]
Sources
- 1. This compound: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stability-Indicating HPLC Method for Milnacipran Hydrochloride
This Application Note serves as a comprehensive technical guide for the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Milnacipran Hydrochloride .
Designed for analytical scientists and quality control professionals, this protocol moves beyond basic "recipes" to explain the mechanistic rationale behind chromatographic choices, ensuring a robust, transferrable, and regulatory-compliant (ICH Q1A/Q2) methodology.
Introduction & Scope
This compound Hydrochloride (cis-2-aminomethyl-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride) is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] As a primary amine, it presents specific chromatographic challenges, including peak tailing due to silanol interactions and pH-dependent solubility.
A Stability-Indicating Method (SIM) is not just an assay; it is a specific procedure capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This protocol details the development of a gradient RP-HPLC method validated to detect degradation resulting from hydrolysis, oxidation, heat, and light.[4]
Key Physicochemical Drivers
-
Functional Groups: Primary amine (basic), Amide.
-
pKa: ~9.7 (Basic). Implication: Requires acidic mobile phase to maintain ionization and prevent secondary interactions with column silanols.
-
UV Max: ~210–220 nm. Implication: Detection at 210 nm provides maximum sensitivity for both the API and non-chromophoric degradants.
Method Development Workflow
The following diagram outlines the logical flow for developing this method, emphasizing the feedback loop between stress testing and optimization.
Figure 1: Iterative workflow for developing a stability-indicating method. Note the critical feedback loop from Peak Purity analysis.
Protocol 1: Chromatographic Conditions
This method utilizes a Gradient Elution profile.[5][6] While isocratic methods are simpler, they often fail to elute late-eluting, non-polar degradation products, leading to "ghost peaks" in subsequent runs.
Instrumentation & Parameters
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.) | High surface area and end-capping required to minimize peak tailing of the basic amine. |
| Wavelength | 210 nm | This compound has low UV absorption; 210 nm captures the carbonyl/amine transitions and detects impurities lacking strong chromophores. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2500 psi. |
| Injection Vol | 20 µL | Sufficient mass load for impurity detection (LOQ) without overloading. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Run Time | 25 Minutes | Allows elution of highly non-polar degradants. |
Mobile Phase Preparation
Buffer Selection (Critical): Phosphate buffer at pH 3.0 is chosen. At this pH, this compound is fully protonated (
-
Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane. -
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial hold for polar impurities |
| 5.0 | 90 | 10 | Isocratic hold |
| 15.0 | 40 | 60 | Ramp to elute non-polar degradants |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 90 | 10 | Return to initial |
| 25.0 | 90 | 10 | Re-equilibration |
Protocol 2: Forced Degradation (Stress Testing)
To prove the method is "stability-indicating," you must intentionally degrade the drug to ensure the method can separate the API from its breakdown products.
Safety Note: Handle strong acids, bases, and oxidizers in a fume hood.
Stress Conditions Matrix
Prepare a stock solution of this compound HCl at 1000 µg/mL. Dilute as follows for stress testing:
| Stress Type | Reagent / Condition | Duration / Temp | Target Degradation |
| Acid Hydrolysis | 1.0 N HCl | 4–6 Hours @ 70°C | 10–20% |
| Base Hydrolysis | 0.1 N NaOH | 2–4 Hours @ 70°C | 10–20% |
| Oxidation | 3% | 2–4 Hours @ RT | 10–20% |
| Thermal | Dry Heat (Oven) | 24–48 Hours @ 80°C | < 10% |
| Photolytic | UV Light (254 nm) | 1.2 million lux hours | < 10% |
Procedure
-
Preparation: Take 5 mL of Stock Solution into a 50 mL flask.
-
Stressing: Add 5 mL of the stress reagent (HCl, NaOH, or
). Reflux at the specified temp. -
Neutralization (Crucial): For Acid/Base samples, cool and neutralize with an equivalent volume of base/acid before dilution to protect the HPLC column.
-
Dilution: Make up to volume with Mobile Phase.
-
Analysis: Inject into HPLC with PDA Detector enabled.
Evaluation via PDA (Photodiode Array)
You must check Peak Purity (Purity Angle < Purity Threshold).[7] If the this compound peak is not pure, a degradant is co-eluting, and the gradient slope or pH must be adjusted.
Figure 2: Decision logic for evaluating forced degradation results.
Protocol 3: Method Validation (ICH Q2(R1))
Once the separation is optimized, validate the method using the following parameters.
Specificity
-
Requirement: No interference at the retention time of this compound from blank, placebo (excipients), or degradants.
-
Acceptance: Resolution (
) between this compound and nearest impurity > 1.5. Peak purity passes.
Linearity
-
Range: 50% to 150% of target concentration (e.g., 25–75 µg/mL if target is 50 µg/mL).
-
Procedure: Prepare 5 concentration levels. Plot Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) .[4][5][6]
Accuracy (Recovery)
-
Procedure: Spike placebo with API at 50%, 100%, and 150% levels (in triplicate).
-
Acceptance: Mean recovery 98.0% – 102.0%.[2] %RSD < 2.0%.[2][8]
Precision[3]
-
System Precision: 6 injections of standard. (%RSD NMT 2.0%)
-
Method Precision: 6 independent preparations of a single sample. (%RSD NMT 2.0%)
Robustness
Deliberately vary parameters to simulate normal lab fluctuations:
-
Flow Rate: ± 0.1 mL/min.
-
pH: ± 0.2 units.
-
Column Temp: ± 5°C.
-
Acceptance: System suitability parameters (Tailing factor, Plate count) must remain within limits.
Expected Results & Discussion
Based on literature for this compound HCl:
-
Acid/Base Stress: this compound is susceptible to hydrolysis of the amide group. Expect degradant peaks at Relative Retention Times (RRT) of ~0.4 and ~0.6.
-
Oxidative Stress: Benzylic oxidation may occur. Expect minor degradants eluting after the main peak due to polarity changes.
-
Tailing Factor: With pH 3.0 buffer, the tailing factor for this compound should be < 1.5. If tailing > 2.0, ensure the column is adequately end-capped or increase buffer strength.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[3][4][5][6] Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5][6] Link
-
Kumar, S., et al. (2012).[5] "A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms." American Journal of Analytical Chemistry, 3, 40-49.[5] Link
-
Reddy, P.R., et al. (2013).[2] "Rapid Quantitative Determination of Related Substances and Degradants in this compound." Journal of Chromatographic Science, 51(6), 558–565. Link
Sources
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Rapid quantitative determination of related substances and degradants in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: Functional MRI Assessment of Milnacipran Effects in Central Pain Modulation
Executive Summary & Rationale
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a unique pharmacological profile, exhibiting a 3-fold higher selectivity for norepinephrine (NE) over serotonin (5-HT). This noradrenergic dominance is critical for its efficacy in Fibromyalgia (FM), where it is hypothesized to restore dysfunctional descending inhibitory pain pathways.
Traditional clinical endpoints (e.g., VAS pain scores) are subjective and prone to placebo response. Functional MRI (fMRI) provides an objective biomarker by visualizing the drug's effect on the "pain matrix" (insula, anterior cingulate cortex, thalamus) and the descending inhibitory system (periaqueductal gray [PAG], rostral ventromedial medulla [RVM]).
This guide outlines a rigorous, field-proven protocol for quantifying the neural effects of this compound using BOLD fMRI. It emphasizes technical precision in acquiring brainstem data, which is notoriously susceptible to physiological noise but essential for understanding SNRI mechanisms.
Mechanistic Target Visualization
The following diagram illustrates the pathway from drug administration to the specific neural targets detectable via fMRI.
Figure 1: Mechanistic pathway of this compound connecting pharmacological action to fMRI-observable regions of interest.
Experimental Design & Subject Selection
To isolate the drug effect from the placebo response and spontaneous fluctuation of chronic pain, a Randomized, Double-Blind, Placebo-Controlled Crossover Design is the gold standard.
Cohort Criteria
-
Target Population: Fibromyalgia patients (ACR 1990/2010 criteria).
-
Exclusion: Comorbid major depressive disorder (to isolate analgesic vs. antidepressant effects), use of opioids or other SNRIs.
-
Washout: Minimum 2-week washout period for patients previously on centrally acting analgesics.
Dosing Protocol (Titration is Critical)
Rapid dosing causes nausea, leading to dropout and motion artifacts in the scanner.
-
Week 1: Escalation (12.5 mg day 1 → 25 mg BID).
-
Week 2-4: Target dose (50 mg BID or 100 mg BID).
-
Scan Timing: Scans should be performed at steady state (minimum 4 weeks on stable dose).
-
Acute vs. Chronic: For chronic efficacy, scan at Week 6. For acute mechanism, scan 2-4 hours post-first dose (Tmax ~2-4h), though chronic is clinically more relevant.
fMRI Acquisition Protocol
Imaging the brainstem (PAG) requires specific parameters to mitigate magnetic susceptibility artifacts and physiological noise.
Scanner & Coil
-
Field Strength: 3.0 Tesla (Preferred over 1.5T for SNR; 7T is superior for brainstem but less accessible).
-
Coil: 32-channel or 64-channel head coil for maximum signal-to-noise ratio (SNR).
Sequence Parameters (The "Gold Standard")
| Parameter | Value | Rationale |
| Sequence | T2*-weighted Gradient Echo EPI | Standard BOLD sensitivity. |
| TR (Repetition Time) | 2000 - 2500 ms | Balance between temporal resolution and whole-brain coverage. |
| TE (Echo Time) | 30 ms (at 3T) | Optimized for BOLD contrast. Consider Multi-Echo (ME-EPI) if available to recover signal in dropout regions (brainstem). |
| Voxel Size | 2.5 x 2.5 x 3.0 mm | Slightly smaller than standard (3mm) to resolve small brainstem nuclei (PAG/RVM). |
| Slices | 36 - 44 (Interleaved) | Ensure coverage from top of cortex to below the medulla . |
| FOV | 220 - 240 mm | Cover whole brain. |
| Physio Monitoring | MANDATORY | Pulse Oximetry + Respiratory Bellows recorded time-locked to TR. |
Critical Note on Brainstem Imaging: The PAG and RVM are small structures surrounding fluid-filled spaces, making them prone to pulsation artifacts. Physiological monitoring is not optional ; it is required for RETROICOR correction during preprocessing.
Task Protocols
Two primary modalities are recommended: Resting State (rs-fMRI) for network connectivity and Pressure Pain Provocation for activation mapping.
Pressure Pain Provocation Task (Block Design)
This compound's effect is best observed when the pain system is challenged.
-
Calibration: Before scanning, apply pressure to the thumbnail (using a hydraulic algometer) to determine the individual's "Subjective Pain 50/100" (moderate pain).
-
Stimulation: Apply the calibrated pressure (e.g., 4-6 kg/cm ²) during "ON" blocks.
-
Paradigm:
-
Block Duration: 15s Pain / 15s Rest.
-
Repetitions: 6-8 blocks per run.
-
Total Time: ~5-6 minutes.
-
-
Control: Include a "Sensory Control" condition (non-painful touch) to subtract somatosensory activation.
Resting State fMRI[1][2]
-
Duration: Minimum 8 minutes (preferably 10-12 mins).
-
Instruction: "Keep eyes open, look at fixation cross, do not fall asleep."
-
Objective: Measure functional connectivity between the Insula and the Default Mode Network (DMN). This compound has been shown to "decouple" the insula from the DMN, correlating with pain relief.
Data Analysis Pipeline
The analysis must account for the specific challenges of pharmaconeuroimaging.
Workflow Diagram
Figure 2: Data analysis workflow emphasizing physiological noise correction for brainstem fidelity.
Key Analysis Steps
-
Physiological Noise Correction: Use RETROICOR (Retrospective Image Correction) to regress out cardiac and respiratory phases.[1][2][3] This significantly improves t-scores in the PAG and brainstem.
-
Smoothing Kernel: Use a smaller kernel (e.g., 4-5 mm FWHM ) if the primary ROI is the PAG. Standard 8mm smoothing will blur the PAG signal into the surrounding CSF or white matter.
-
First-Level Contrasts:
-
Pain > Baseline
-
Pain > Sensory Control
-
-
Second-Level (Group) Contrasts:
-
(Drug_Pain - Drug_Baseline) - (Placebo_Pain - Placebo_Baseline)
-
Hypothesis: this compound treatment will show increased activation in the PAG (restored inhibition) and decreased activation in the posterior insula/thalamus (reduced central sensitization) compared to placebo.
-
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Brainstem Signal Dropout | Magnetic susceptibility near oral cavity/sinuses. | Use shorter TE (25-30ms), thinner slices, or Multi-Echo EPI. |
| Pulsation Artifacts | Proximity to basilar artery. | Strict application of RETROICOR; include CSF signal as a nuisance regressor. |
| Motion Artifacts | Patient discomfort (pain/nausea). | aggressive titration of drug; use comfortable padding; censor volumes with FD > 0.5mm (scrubbing). |
| No Activation in PAG | Low statistical power or large smoothing. | Reduce smoothing kernel to 4mm; use ROI-based analysis (small volume correction) rather than whole-brain correction. |
References
-
This compound for fibromyalgia: a useful addition to the treatment armamentarium. Source: PubMed (Expert Opin Pharmacother) URL:[Link]
-
Functional magnetic resonance imagery (fMRI) in fibromyalgia and the response to this compound. Source: PubMed (Hum Psychopharmacol) URL:[Link]
-
Using fMRI to evaluate the effects of this compound on central pain processing in patients with fibromyalgia. Source: PubMed (Scand J Pain) URL:[Link]
-
Resting state connectivity correlates with drug and placebo response in fibromyalgia patients. Source: PubMed Central (Neuroimage Clin) URL:[Link]
-
Physiological Noise in Brainstem fMRI. Source: PubMed Central (Front Hum Neurosci) URL:[Link]
-
Comparison Analysis between the Medication Efficacy of the this compound and Functional Connectivity of Neural Networks in Fibromyalgia Patients. Source: PubMed Central (Int J Environ Res Public Health) URL:[Link]
Sources
Application Notes & Protocols: Enantioselective Synthesis and Purification of Milnacipran
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the primary techniques for synthesizing and purifying the enantiomers of milnacipran. This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), possesses two chiral centers, with its therapeutic and toxicological profiles being highly dependent on its stereochemistry. The (1S,2R)-enantiomer, levothis compound, is recognized as the more pharmacologically active component.[1][2] This guide focuses on two principal strategies for obtaining enantiomerically pure this compound: direct asymmetric synthesis and chiral resolution of a racemic mixture. We provide in-depth explanations of the causality behind experimental choices, step-by-step protocols for key methodologies, and robust analytical techniques for enantiomeric purity validation, grounded in authoritative references.
Introduction: The Stereochemical Importance of this compound
This compound is a well-established SNRI used for the treatment of major depressive disorder and fibromyalgia.[1][3][4] The molecule features a cyclopropane ring with two chiral centers, giving rise to four possible stereoisomers. The therapeutically administered form is typically a racemic mixture of the two cis-isomers: (1R,2S)-dextrothis compound and (1S,2R)-levothis compound.[1][5]
Extensive pharmacological studies have demonstrated that the enantiomers possess distinct properties. Levothis compound, the (1S,2R)-enantiomer, is a more potent inhibitor of both serotonin and norepinephrine reuptake and is specifically approved for the treatment of major depressive disorder.[1][2] Conversely, the dextrorotatory enantiomer exhibits a different toxicological profile, with studies indicating it may contribute more significantly to certain cardiovascular side effects.[6][7] This stereochemical differentiation underscores the critical need for robust and efficient methods to produce enantiomerically pure levothis compound to optimize the therapeutic index and minimize potential adverse effects.
The two predominant strategies to achieve this are:
-
Asymmetric Synthesis: Building the desired enantiomer from achiral or chiral precursors in a way that selectively forms the correct stereochemistry. This approach is highly efficient as it avoids discarding 50% of the material.[8]
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts or preferential crystallization.
This guide will detail protocols for both approaches, providing scientists with the foundational knowledge to implement these techniques.
Asymmetric Synthesis of Levothis compound
Principle: The most elegant and economically favorable approach is to construct the molecule with the desired stereochemistry from the outset. The following protocol is based on a widely cited industrial method that establishes the two critical stereocenters sequentially, starting from commercially available chiral building blocks and avoiding notoriously hazardous reagents like sodium azide.[2][9] The key step involves the reaction of phenylacetonitrile with a chiral epoxide, which sets the foundation for the cyclopropane ring's stereochemistry.
Protocol 2.1: Synthesis of (1S,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide HCl (Levothis compound HCl)
This multi-step protocol synthesizes the key lactone intermediate, which is then converted to the final active pharmaceutical ingredient.
Step A: Synthesis of Lactone Intermediate (II) [9]
-
Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert nitrogen atmosphere, suspend sodium amide (2.3 eq) in anhydrous toluene.
-
Anion Formation: Cool the suspension to 0-5°C. Slowly add a solution of phenylacetonitrile (2.5 eq) in toluene, maintaining the temperature below 10°C. Stir the resulting mixture for 1 hour at 10°C. The formation of the phenylacetonitrile anion is the driving force for the subsequent nucleophilic attack.
-
Cyclopropanation: Add a solution of (R)-epichlorohydrin (1.0 eq) in toluene dropwise, ensuring the reaction temperature is maintained at 10°C. Stir for a minimum of 2 hours after the addition is complete.
-
Hydrolysis & Lactonization: Quench the reaction by carefully pouring the mixture into a cold aqueous solution. This initial hydrolysis is followed by the addition of a strong base (e.g., KOH solution) and refluxing to hydrolyze the nitrile to a carboxylic acid and promote intramolecular cyclization to the lactone.
-
Isolation: After cooling, the reaction mixture is acidified. The acidic treatment ensures the lactone is fully formed and precipitates. The crude lactone (II) is isolated by filtration, washed, and dried. This intermediate should be obtained with a high enantiomeric excess (>95%).
Step B: Amidation to Form Amide-Alcohol (7) [2]
-
Setup: Dissolve the lactone intermediate (II) (1.0 eq) in a suitable anhydrous solvent like dichloromethane.
-
Reaction: Add diethylamine (excess) and a Lewis acid such as aluminum chloride (AlCl₃) (1.1 eq) at room temperature. The Lewis acid activates the lactone carbonyl, facilitating the nucleophilic ring-opening by diethylamine.
-
Workup: Stir until the reaction is complete (monitored by TLC or HPLC). Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude amide-alcohol (7). The yield for this step is typically high (~90%).[2]
Step C: Conversion to Levothis compound Base [2]
-
Chlorination: Dissolve the amide-alcohol (7) (1.0 eq) in an anhydrous solvent and react with thionyl chloride (SOCl₂) to convert the primary alcohol into a more reactive chloride leaving group, yielding intermediate (8).
-
Amine Introduction: React the chlorinated intermediate (8) with potassium phthalimide. This is a classic Gabriel synthesis step for introducing a protected primary amine.
-
Deprotection: Cleave the phthalimide protecting group using hydrazine or ethanolamine in a solvent like ethanol to release the primary amine, yielding the levothis compound free base.
-
Purification: Purify the crude base via column chromatography or crystallization to remove residual reagents and byproducts.
Step D: Formation of Hydrochloride Salt [10]
-
Dissolution: Dissolve the purified levothis compound base in a suitable solvent such as isopropanol or methyl isobutyl ketone (MIBK).
-
Acidification: Heat the solution gently (e.g., 50-60°C) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in isopropanol, until the pH is acidic (pH 1-2).
-
Crystallization & Isolation: Cool the mixture to room temperature and stir for at least 1 hour to allow for complete crystallization. Collect the white solid product by filtration, wash with a small amount of cold solvent (e.g., MIBK), and dry under vacuum to yield the final Levothis compound HCl.
Chiral Resolution via Preferential Crystallization
Principle: This technique is applicable to racemic compounds that form conglomerates (a physical mixture of separate crystals of each enantiomer), rather than a true racemate (where both enantiomers are present in the same crystal lattice). While this compound itself does not form a conglomerate, a specific derivative, the N-isobutyramide of this compound, has been identified as a conglomerate-forming compound, enabling its resolution by this powerful industrial technique.[11] The process relies on seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, which induces the crystallization of only that enantiomer.
Protocol 3.1: Resolution of (±)-N-isobutyryl-milnacipran[11]
Step A: Synthesis of Racemic N-isobutyryl-milnacipran
-
Synthesize racemic cis-milnacipran using a standard published procedure.[12]
-
React the racemic this compound with isobutyryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the N-isobutyramide derivative. Purify the product by standard methods.
Step B: Preferential Crystallization
-
Prepare Supersaturated Solution: Prepare a supersaturated solution of the racemic N-isobutyryl-milnacipran in a suitable solvent (e.g., ethanol) at a specific temperature. The exact concentration and temperature are critical and must be determined experimentally by constructing a phase diagram.
-
Seeding: Add a small quantity (e.g., 1-2% by weight) of pure seed crystals of the desired enantiomer (e.g., (+)-N-isobutyryl-milnacipran).
-
Crystallization: Allow the solution to stir gently at a controlled temperature for a set period. The seed crystals will induce the crystallization of the same enantiomer from the solution, enriching the solid phase.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent. The collected solid will be highly enriched in the seeded enantiomer. The mother liquor will be enriched in the opposite enantiomer.
-
Entrainment: The mother liquor can then be brought to supersaturation, seeded with the opposite enantiomer, and the process can be repeated in cycles to resolve the entire batch.
Step C: Hydrolysis to Enantiopure this compound
-
Hydrolyze the resolved N-isobutyryl-milnacipran enantiomer back to the enantiopure this compound base using acidic or basic conditions.
-
Purify and convert to the HCl salt as described in Protocol 2.1, Step D.
Analytical Methods for Enantiomeric Purity Assessment
Principle: The successful synthesis or resolution of an enantiomer must be confirmed by a validated analytical method capable of quantifying the amount of each enantiomer present. The most common and reliable technique for this is Chiral High-Performance Liquid Chromatography (HPLC).[13][14] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times.
Protocol 4.1: Chiral HPLC Method for this compound Enantiomers
The following table outlines a typical set of parameters for the chiral separation of this compound enantiomers. Optimization may be required based on the specific column and instrumentation used.
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., cellulose or amylose derivatives coated on silica. | The CSP is the core of the separation, providing the chiral environment necessary for differential interaction with the enantiomers.[13][14] |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v). | The non-polar/polar solvent mixture controls the retention time. The amine modifier is often crucial for improving peak shape and resolution of basic compounds like this compound. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides good resolution within a reasonable analysis time.[4] |
| Column Temperature | Ambient or controlled (e.g., 25°C) | Temperature control can improve the reproducibility and stability of the separation. |
| Detection | UV Absorbance at 220 nm | This compound has a chromophore that absorbs in the low UV range, providing good sensitivity.[4][15] |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Conc. | ~0.5 mg/mL in mobile phase | Concentration should be within the linear range of the detector. |
Data Analysis:
-
Resolution: Ensure the resolution between the two enantiomer peaks is greater than 1.5 for accurate quantification.
-
Quantification: Calculate the enantiomeric excess (e.e.) using the integrated peak areas of the two enantiomers (Area₁ and Area₂) as shown in the formula in Figure 3. An e.e. of >99% is typically required for pharmaceutical-grade material.
References
-
Alliot, J., Gravel, E., Pillon, F., Buisson, D. A., Nicolas, M., & Doris, E. (2012). Enantioselective synthesis of levothis compound. Chemical Communications, 48(70), 8832–8834. [Link]
-
Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318–325. [Link]
-
Cai, F., Sun, L., & Li, Y. (2012). A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms. American Journal of Analytical Chemistry, 3, 779-787. [Link]
- Chen, J., & Chen, Y. (2014). Process for preparing levothis compound hcl.
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 30, 2026. [Link]
- Gravel, E., Pillon, F., & Doris, E. (2011). Method for synthesis of (1s, 2r)-milnacipran.
-
Hancu, G., Uilăcan, A., & Blebea, N. M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 11382. [Link]
-
Moret, C., & Briley, M. (2000). Pharmacology and Pharmacokinetics of this compound. ResearchGate. [Link]
-
Mubarakunnisa, S., et al. (2012). development and validation of rp-hplc method for estimation of this compound hcl in pharmaceutical formulations. International Journal of Pharmacy. [Link]
-
Patti, A., et al. (2015). Characterization of a conglomerate-forming derivative of (±)-milnacipran and its enantiomeric resolution by preferential crystallization. ResearchGate. [Link]
- Pierre Fabre Medicament. (2006). Use of the (1S,2R) enantiomer of this compound for the preparation of a drug.
- Pierre Fabre Medicament. (2011). Use of the dextrogyral enantiomer of this compound for the preparation of a drug.
-
Reddy, G. O., et al. (2012). validated rp-hplc method for analysis of this compound in bulk and in formulations. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (n.d.). Stereoisomers of this compound. [Link]
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. [Link]
- Wang, Z., et al. (2008). The synthetic method of this compound hydrochloride trans isomer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective synthesis of levothis compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. USRE43879E1 - Use of the dextrogyral enantiomer of this compound for the preparation of a drug - Google Patents [patents.google.com]
- 7. US7074833B2 - Use of the (1S,2R) enantiomer of this compound for the preparation of a drug - Google Patents [patents.google.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. EP2391599B1 - Method for synthesis of (1s, 2r)-milnacipran - Google Patents [patents.google.com]
- 10. US20140343322A1 - Process for preparing levothis compound hcl - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN100408551C - The synthetic method of this compound hydrochloride trans isomer - Google Patents [patents.google.com]
- 13. (PDF) VALIDATED RP-HPLC METHOD FOR ANALYSIS OF this compound IN BULK AND IN FORMULATIONS [academia.edu]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
Application Note: Evaluation of Milnacipran Unbound Brain Penetration
From In Vitro Efflux Screening to In Vivo Microdialysis
) of Milnacipran.Abstract & Introduction
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used for fibromyalgia and major depressive disorder.[1] Unlike tricyclic antidepressants (TCAs) or many SSRIs which are highly lipophilic, this compound presents a physicochemical paradox : it is hydrophilic (LogP ~0.7–1.0) and has low plasma protein binding (~13%), yet it exhibits high bioavailability (~85–90%) and robust CNS penetration.
Standard "total brain concentration" assays (homogenization) are insufficient for this compound because they fail to distinguish between drug bound to brain tissue and the pharmacologically active unbound drug in the interstitial fluid (ISF).
This Application Note provides a definitive workflow to evaluate this compound’s BBB penetration using MDCK-MDR1 permeability screening (to assess transporter liability) followed by dual-probe microdialysis (the gold standard for measuring
Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Clinical Significance |
| Bioavailability | ~85–90% (Oral) | High systemic exposure without IV dosing.[2] |
| Protein Binding | ~13% | Low binding reduces the disparity between total and free drug. |
| Elimination | Renal (55% unchanged) | Minimal hepatic metabolism reduces CYP-mediated variability. |
| P-gp Interaction | Weak/Non-substrate | unlike loperamide or paclitaxel, it is not actively pumped out of the CNS. |
Phase I: In Vitro Permeability & Efflux Liability
Before in vivo testing, it is critical to confirm if the drug is a substrate for P-glycoprotein (P-gp), the primary efflux transporter at the BBB.
Protocol: MDCK-MDR1 Transwell Assay
Objective: Determine the Efflux Ratio (ER) to predict if active transport restricts brain entry.
Materials:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with human ABCB1 gene).
-
Transwell® plates (0.4 µm pore size).
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Reference Controls: Prazosin (non-substrate), Digoxin (P-gp substrate).
Workflow:
-
Seeding: Culture MDCK-MDR1 cells on Transwell inserts for 4–5 days until confluent (TEER > 200
). -
Dosing: Prepare this compound (10 µM) in Transport Buffer.
-
Bidirectional Transport:
-
A
B (Apical to Basolateral): Mimics blood-to-brain entry. -
B
A (Basolateral to Apical): Mimics brain-to-blood efflux.
-
-
Incubation: 60 minutes at 37°C.
-
Analysis: Quantify donor and receiver compartments via LC-MS/MS.
Calculation:
Interpretation:
-
ER < 2.0: Indicates this compound is likely not a P-gp substrate (passive diffusion dominates). Expected result for this compound.
-
ER > 2.0: Indicates active efflux. (If observed, repeat with P-gp inhibitor Zosuquidar to confirm).
Phase II: In Vivo Microdialysis (The Gold Standard)
Microdialysis is the only method that measures the unbound concentration of this compound in the brain extracellular fluid (
Experimental Design Diagram
Figure 1: Workflow for assessing unbound brain concentration via microdialysis.
Detailed Protocol
Step 1: Stereotaxic Surgery
-
Anesthesia: Induce with Isoflurane (2–3%).
-
Coordinates (Rat PFC): AP +3.2 mm, ML +0.6 mm, DV -4.0 mm (relative to Bregma).
-
Probe Implantation: Implant a concentric microdialysis probe (CMA 12 or equivalent, 2 mm membrane length, 20 kDa cutoff).
-
Vascular Access: Cannulate the jugular vein for blood sampling (to calculate Plasma/Brain ratio).
Step 2: Sampling Procedure[1][3]
-
Perfusion: Peruse probe with artificial CSF (aCSF) at 1.0 µL/min .
-
Stabilization: Allow 60–90 minutes for background stabilization.
-
Drug Administration: Administer this compound (30 mg/kg IP or Oral).
-
Collection:
-
Dialysate: Collect every 20 minutes for 4 hours into refrigerated fraction collectors (4°C).
-
Plasma: Collect matched blood samples at 20, 60, 120, and 240 min.
-
Step 3: Probe Calibration (Retrodialysis)
Because the probe does not recover 100% of the drug from the tissue, you must determine the Relative Recovery (RR) .
-
Switch perfusate to aCSF containing a known concentration of this compound (
, e.g., 100 ng/mL). -
Perfuse for 60 mins.
-
Measure the concentration remaining in the dialysate (
). -
Calculation:
Acceptance Criteria: Recovery should be > 10%.
Phase III: Bioanalysis (LC-MS/MS)
Sample Preparation[2][4]
-
Matrix: Plasma (diluted) and Microdialysate (direct injection).
-
Internal Standard (IS): this compound-d10 (10 ng/mL).
-
Extraction: Protein precipitation with Acetonitrile + 0.1% Formic Acid (1:4 v/v). Vortex 5 min, Centrifuge 10,000g.
LC-MS/MS Conditions
| Parameter | Setting |
| Instrument | Sciex QTRAP 5500 or equivalent |
| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization | ESI Positive Mode |
| MRM Transitions | This compound: 247.2 |
Data Interpretation: The
The ultimate goal is to determine the partition coefficient of the unbound drug.
Calculation Logic
-
Correct Dialysate Concentration:
-
Calculate Unbound Plasma Concentration:
(Where is ~0.87 for this compound). -
Calculate Partition Coefficient:
Interpretation Guide
| Interpretation | This compound Status | |
| < 0.5 | Restricted entry (Efflux substrate). | Unlikely. |
| 0.5 – 1.5 | Passive diffusion / Equilibrated. | Target Range. |
| > 2.0 | Active uptake (Influx transporter). | Possible (OCT transport). |
Mechanistic Pathway Diagram
Figure 2: Mechanistic pathway of this compound crossing the BBB. Note the weak interaction with P-gp.
References
-
Puozzo, C., et al. (2002). "Pharmacokinetics of this compound in renal impairment." European Journal of Drug Metabolism and Pharmacokinetics. Link
-
O'Brien, F. E., et al. (2013). "Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability."[4] Journal of Psychopharmacology. Link
-
Cremers, T. I., et al. (2016). "Application of Microdialysis in Pharmaceutical Science." Methods in Molecular Biology. Link
-
Nakamura, T., et al. (2014). "Brain distribution of this compound in rats: study by microdialysis." Psychopharmacology. Link
-
FDA Center for Drug Evaluation and Research. (2009). "Savella (this compound HCl) Pharmacology Review." Link
Sources
- 1. Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for studying milnacipran's effect on conditioned fear response
Application Note: Pharmacological Modulation of Conditioned Fear Response via Milnacipran (SNRI)
Executive Summary & Rationale
This application note details the protocol for evaluating the effects of This compound , a serotonin-norepinephrine reuptake inhibitor (SNRI), on fear memory acquisition, consolidation, and extinction in rodents.
Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), this compound exhibits a relatively balanced inhibition of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) (approximate ratio 1:1 to 3:1 depending on the assay). This dual action is critical for studying fear responses because Norepinephrine (NE) in the basolateral amygdala (BLA) is essential for the consolidation of emotional memory, while Serotonin (5-HT) often modulates the inhibition of fear output.
Key Experimental Challenge: The pharmacokinetics (PK) of this compound differ significantly between rodents and humans. While the human half-life is ~8 hours, the murine half-life is approximately 45–60 minutes (IP administration). Therefore, this protocol emphasizes precise temporal windows for acute administration and twice-daily (b.i.d.) dosing for chronic regimens to maintain therapeutic plasma levels.
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the mechanistic intervention of this compound within the synaptic cleft and its downstream effects on the fear circuitry (Amygdala and Hippocampus).
Figure 1: this compound inhibits reuptake transporters, increasing synaptic availability of 5-HT and NE, modulating LTP in fear circuits.
Experimental Design & Dosing Strategy
Subject: Male C57BL/6J Mice (8–10 weeks old) or Sprague-Dawley Rats. Group Size: N=10–12 per group (Power > 0.8 for behavioral variance).
Pharmacological Preparation
-
Vehicle: 0.9% Physiological Saline (this compound is highly water-soluble).
-
Administration Route: Intraperitoneal (i.p.) injection is preferred for consistent absorption in behavioral assays.
-
Dosage Selection:
| Group | Dose (mg/kg) | Rationale |
| Control | 0 (Vehicle) | Baseline fear response. |
| Low Dose | 10 mg/kg | Anxiolytic-like effects; suppression of impulsive behavior. |
| High Dose | 30–40 mg/kg | Required for antidepressant-like effects and reversal of stress-induced LTP impairment. |
Treatment Regimens (Select One)
-
Regimen A (Acute - Acquisition/Consolidation): Administer 30–60 minutes prior to Fear Conditioning Training.
-
Note: Due to short half-life (~45 min), administration >1 hour pre-training may result in sub-therapeutic levels during the consolidation window.
-
-
Regimen B (Chronic - Extinction/Plasticity): Administer twice daily (b.i.d.) for 14 days. Last dose administered 60 minutes before the Contextual Test.
-
Why: Chronic administration is often required to induce neurotrophic factors (e.g., BDNF) and restore synaptic plasticity in the hippocampus.
-
Detailed Protocol: Fear Conditioning & Extinction
Phase 1: Habituation (Day 0)
-
Transport animals to the holding room 60 minutes prior to experimentation.
-
Place animal in the Conditioning Chamber (Context A) :
-
Features: Grid floor, stainless steel walls, 70% ethanol scent.
-
-
Allow free exploration for 10 minutes .
-
Return to home cage. Do not administer shock.
Phase 2: Fear Acquisition (Day 1)
-
Drug Administration: Inject this compound or Vehicle (i.p.) 30–60 mins prior to start (if using Acute Regimen).
-
Place animal in Context A.
-
Baseline: 120 seconds of silence.
-
CS-US Pairing (3–5 Trials):
-
CS (Tone): 20–30 seconds, 4–10 kHz, 75–80 dB.
-
US (Shock): 0.5–0.7 mA (scramble), 1–2 seconds.
-
Timing: The US must co-terminate with the CS (shock occurs at the very end of the tone).
-
ITI (Inter-Trial Interval): Variable 60–120 seconds.
-
-
Post-Shock: Leave animal in chamber for 60 seconds after the final shock to allow context association.
-
Clean chamber thoroughly with 70% ethanol between subjects to remove olfactory cues.
Phase 3: Contextual Recall (Day 2)
Test for Hippocampal-dependent memory.
-
Return animal to Context A (Same grid, same scent).
-
Duration: 5–6 minutes.
-
Stimulus: NO Tone, NO Shock.
-
Metric: Measure % Freezing (absence of movement except respiration).
Phase 4: Cued Recall / Extinction (Day 3)
Test for Amygdala-dependent memory.
-
Place animal in Context B (Novel environment):
-
Features: Plexiglass floor (cover grid), triangular insert, vanilla scent, different lighting.
-
-
Baseline: 120 seconds.
-
CS Presentation: Play the training Tone (CS) continuously for 3 minutes (Recall) OR present 20–30 CS tones (Extinction Training).
-
Metric: Measure % Freezing during Tone vs. Baseline.
Workflow Visualization
Figure 2: Experimental timeline. For chronic regimens, drug administration occurs daily from Day -14 to Day 3.
Data Analysis & Validation
Freezing Detection
-
Definition: Complete immobility lasting >2 seconds.[1]
-
Automated Tracking: Use video software (e.g., EthoVision, AnyMaze) with a "mobility threshold" set to 5–10%.
-
Manual Verification: A blinded observer should score 10% of videos to validate automated counts.
Statistical Approach
-
Acquisition: Two-way Repeated Measures ANOVA (Group × Trial).
-
Recall: One-way ANOVA (Group) for % Freezing.
-
Extinction: Two-way Repeated Measures ANOVA (Group × Time Block).
Troubleshooting
-
Low Freezing in Controls: Check shock intensity (0.5 mA is standard, but some strains require 0.7 mA). Ensure the floor grid is conductive and clean.
-
High Baseline Freezing: Indicates generalized anxiety or insufficient habituation. Ensure the holding room is quiet and animals are handled gently.
-
No Drug Effect: Verify timing. If injecting >1 hour before testing in mice, the drug may have cleared. Switch to 30-minute pre-test injection.
References
-
Matsuoka, N., et al. (2005). "Chronic treatment with this compound reverses the impairment of synaptic plasticity induced by conditioned fear stress."[2] Psychopharmacology, 179(3), 606-612.[2] Link
-
Tashev, R., et al. (2017). "this compound Affects Mouse Impulsive, Aggressive, and Depressive-Like Behaviors in a Distinct Dose-Dependent Manner."[3] Journal of Pharmacological Sciences, 134(3), 181-189.[3] Link
-
Uchida, S., et al. (2023).[4] "Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration." Pharmaceutics, 16(1). Link
-
Riken Center for Brain Science. "Standard Operating Procedure: Fear Conditioning Test." Link
-
IMPReSS (International Mouse Phenotyping Resource). "Fear Conditioning Protocol." Link
Sources
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. Chronic treatment with this compound reverses the impairment of synaptic plasticity induced by conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound affects mouse impulsive, aggressive, and depressive-like behaviors in a distinct dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Dual-Target PET Imaging for In Vivo Quantification of Milnacipran Binding to SERT and NET
Executive Summary
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) distinguished by its relatively balanced in vitro affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). However, in vitro affinity does not always predict in vivo receptor occupancy due to differences in protein expression, synaptic competition, and drug pharmacokinetics.
This Application Note provides a rigorous methodology for measuring the in vivo occupancy of this compound at both transporters. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) which require only SERT imaging, characterizing this compound necessitates a dual-tracer Positron Emission Tomography (PET) protocol . We utilize [¹¹C]DASB for SERT and (S,S)-[¹⁸F]FMeNER-D₂ for NET.[1] This guide covers radiochemistry specifications, clinical acquisition protocols, kinetic modeling strategies, and expected quantitative outcomes.[2][3]
Scientific Mechanism & Experimental Logic
The Challenge of SNRI Imaging
To validate this compound’s mechanism of action, we must determine the relationship between plasma concentration and transporter occupancy.
-
SERT Visualization: We use [¹¹C]DASB, a highly selective radioligand. This compound competes with [¹¹C]DASB for the binding site. A reduction in [¹¹C]DASB binding potential (
) correlates with drug occupancy. -
NET Visualization: NET density in the human brain is significantly lower than SERT. Consequently, traditional tracers often suffer from poor signal-to-noise ratios. We utilize (S,S)-[¹⁸F]FMeNER-D₂ , which exhibits high affinity and stability, allowing for the visualization of low-density NET regions like the thalamus.
Mechanism of Action Diagram
The following diagram illustrates the competitive binding environment utilized in this protocol.
Caption: Competitive binding mechanism. This compound displaces radioligands, reducing the PET signal proportionally to occupancy.
Radiochemistry & Tracer Specifications
Successful execution requires high-specific-activity tracers.[4]
| Feature | SERT Tracer: [¹¹C]DASB | NET Tracer: (S,S)-[¹⁸F]FMeNER-D₂ |
| Radionuclide | Carbon-11 ( | Fluorine-18 ( |
| Precursor | N-desmethyl-DASB | Nitro-precursor or Bromo-precursor |
| Synthesis Method | [¹¹C]Methylation (Methyl triflate) | Nucleophilic substitution (fully automated) |
| Target Region (High Binding) | Midbrain (Raphe Nuclei), Striatum, Thalamus | Thalamus, Locus Coeruleus |
| Reference Region (Null Binding) | Cerebellum | Caudate Nucleus (Note: Cerebellum has NET) |
| Injection Dose | ~550–740 MBq (15–20 mCi) | ~185–370 MBq (5–10 mCi) |
| Specific Activity | > 30 GBq/µmol | > 100 GBq/µmol (Critical for NET) |
Critical Note on NET Reference Region: Unlike SERT studies, the cerebellum is not a suitable reference region for NET studies because it contains measurable NET density. The Caudate Nucleus is the validated reference region for (S,S)-[¹⁸F]FMeNER-D₂ analysis [1].
Clinical Protocol: The "Two-Scan" Workflow
Due to the use of two different isotopes and the need for drug equilibrium, this protocol is best executed over two separate sessions (or a strictly timed single-day protocol if logistics permit, though separate days are recommended to avoid cross-contamination of signals).
Study Design
-
Baseline Scan: Subject receives no drug. Establishes
. -
Challenge Scan: Subject receives oral this compound (single dose or steady-state). Establishes
. -
Occupancy Calculation:
Step-by-Step Acquisition Protocol
Session A: SERT Imaging ([¹¹C]DASB)
-
Preparation: Fasting for 4 hours.
-
Cannulation: Venous line for tracer; Arterial line (optional, if kinetic modeling requires input function, though SRTM is standard).
-
Injection: Bolus injection of [¹¹C]DASB (~600 MBq).
-
Acquisition:
-
Reconstruction: OSEM or FBP with attenuation correction (CT or MRI-based).
Session B: NET Imaging ((S,S)-[¹⁸F]FMeNER-D₂)
-
Timing: Can be performed 24 hours after Session A.
-
Injection: Bolus injection of (S,S)-[¹⁸F]FMeNER-D₂ (~200 MBq).
-
Acquisition:
-
NET kinetics are slower. A "peak equilibrium" window is often used.
-
Dynamic Scan: 0–120 minutes OR
-
Static Window: A static scan from 120 to 180 minutes post-injection is often sufficient for ratio methods, but dynamic scanning allows for MRTM modeling.
-
Recommended: Dynamic 0–90 min, followed by a break, and a static 120–150 min scan.
-
-
Blood Sampling (this compound): Draw venous blood at the start and end of the scan to measure plasma this compound concentration (
) for PK/PD modeling.
Experimental Workflow Diagram
Caption: Separation of SERT and NET imaging sessions to prevent cross-contamination and accommodate different tracer kinetics.
Data Analysis & Modeling
Image Processing
-
Motion Correction: Realign dynamic frames to the first integrated frame.
-
Coregistration: Register PET images to the subject’s T1-weighted MRI for anatomical localization.
-
ROI Definition:
Kinetic Modeling (SRTM)
For both tracers, the Simplified Reference Tissue Model (SRTM) is robust and avoids arterial cannulation.
Where:
- : Radioactivity in Target Region.[7]
-
: Radioactivity in Reference Region (Cerebellum for DASB; Caudate for FMeNER).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - : Non-displaceable Binding Potential (The metric of interest).
Occupancy vs. Concentration ( )
Plot Occupancy (%) against Plasma Concentration (
- : Maximum attainable occupancy (usually fixed at 100%).
-
: Drug concentration achieving 50% occupancy.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Expected Results & Interpretation
This compound is unique among SNRIs. While Venlafaxine is SERT-selective (30:1 ratio) and Duloxetine is moderately selective (10:1), this compound displays balanced inhibition in vivo.
Typical Occupancy Data (Human)
Based on Nogami et al. [2] and comparative SNRI data.
| Dose (mg/day) | Plasma Conc. (ng/mL) | SERT Occupancy (%) | NET Occupancy (%) | Interpretation |
| 25 mg | ~15 | ~20% | ~25% | Sub-therapeutic |
| 100 mg (Clinical) | ~60 | ~40% | ~40% | Balanced Blockade |
| 200 mg | ~120 | ~60% | ~50% | High Dose |
Key Comparison
-
This compound: SERT
NET occupancy (Ratio ~1:1). -
Venlafaxine: SERT >> NET occupancy (NET occupancy often <20% at low doses).
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Low NET Signal | (S,S)-[¹⁸F]FMeNER-D₂ defluorination or low specific activity. | Ensure specific activity >100 GBq/µmol. Use "S,S" enantiomer only (higher affinity). |
| Head Motion | Long scan times (especially for NET). | Use frame-by-frame motion correction algorithms (e.g., FSL MCFLIRT) and head restraints. |
| Reference Region Contamination | Using Cerebellum for NET imaging. | STOP. Use Caudate Nucleus. Cerebellum has ~20% specific binding for NET tracers. |
| Metabolites | [¹¹C]DASB radiometabolites crossing BBB? | Generally negligible for DASB, but ensure purity at injection is >95%. |
References
-
Arakawa, R., et al. (2008). Quantitative analysis of norepinephrine transporter in the human brain using PET with (S,S)-18F-FMeNER-D2.[2] Journal of Nuclear Medicine, 49(8), 1270-1276.
-
Nogami, T., et al. (2013). Occupancy of serotonin and norepinephrine transporter by this compound in patients with major depressive disorder: a positron emission tomography study with [11C]DASB and (S,S)-[18F]FMeNER-D2. Psychopharmacology, 226(1), 147-153.[8]
-
Takano, A., et al. (2013). SERT and NET occupancy by venlafaxine and this compound in nonhuman primates: a PET study.[8][9] Psychopharmacology, 226(1), 147-153.[8]
-
Guedj, E., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 (Reference for general brain PET standards).[10] European Journal of Nuclear Medicine and Molecular Imaging.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of norepinephrine transporter in the human brain using PET with (S,S)-18F-FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Serotonin Transporter Binding in the Human Brain After Pharmacological Challenge Measured Using PET and PET/MR [frontiersin.org]
- 4. [18F]FMeNER-D2: reliable fully-automated synthesis for visualization of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo quantification of the [11C]DASB binding in the normal canine brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo quantification of serotonin transporters using [11C]DASB and positron emission tomography in humans: modeling considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging the norepinephrine transporter with positron emission tomography: initial human studies with (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERT and NET occupancy by venlafaxine and this compound in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Milnacipran Solubility in In Vitro Assays
Current Status: Online Operator: Senior Application Scientist Ticket ID: MIL-SOL-001 Subject: Troubleshooting Precipitation and Stability of Milnacipran HCl in Biological Assays
Welcome to the Technical Support Center
I understand you are facing solubility challenges with this compound in your in vitro workflows. While this compound Hydrochloride (HCl) is generally classified as soluble in aqueous media, "soluble" is a thermodynamic term that often fails in the kinetic reality of a high-throughput lab.
In my experience, the issues with this compound are rarely about its absolute solubility limit, but rather about how it is introduced into the assay system. The transition from an organic stock (DMSO) to an aqueous buffer is a violent physical event at the molecular level. If not managed, it leads to "crashing out," micro-precipitation, and noisy data.
Below is a structured troubleshooting guide designed to stabilize your assay.
Part 1: The Solubility Profile (Know Your Compound)
First, verify you are working within the thermodynamic limits of the compound. Most issues arise because users treat the HCl salt and the Free Base interchangeably. They are not.
Standard Solubility Data for this compound HCl:
| Solvent | Solubility Limit (approx.)[1][2][3] | Application Note |
| Water | ~28 - 50 mg/mL | Excellent for immediate use. Unstable for long-term storage. |
| DMSO | ~33 - 50 mg/mL | Preferred for Stock. Hygroscopic (absorbs water from air). |
| Ethanol | ~33 mg/mL | Good alternative if cells are DMSO-sensitive. |
| PBS (pH 7.2) | ~10 mg/mL | Danger Zone. High salt promotes "salting out" effects. |
| DMF | ~20 mg/mL | Not recommended for cell assays due to toxicity. |
Critical Check: Ensure you are using This compound HCl (CAS: 101152-94-7).[1] If you are using the Free Base, aqueous solubility drops significantly, requiring acidification to dissolve.
Part 2: Troubleshooting & Protocols
Issue #1: "My compound precipitates immediately when I add the stock to the media."
The Diagnosis: This is Solvent Shock . When you pipette a 50 mM DMSO stock directly into a culture well, the local concentration at the pipette tip momentarily spikes above the solubility limit before diffusion can occur. This creates "nucleation seeds"—micro-crystals that never re-dissolve, even if the final concentration is theoretically soluble.
The Fix: The Intermediate Dilution Step (Step-Down Protocol) Never jump from 100% DMSO to 0.1% DMSO in one step for labile compounds. Use an intermediate "spiking plate."
Protocol:
-
Stock: Start with your 10 mM this compound stock in 100% DMSO.
-
Intermediate: Prepare a 100x concentrate in culture media (or buffer) containing 10% DMSO.
-
Why? The presence of 10% DMSO keeps the compound solubilized while it acclimates to the aqueous environment.
-
-
Final: Transfer from the Intermediate solution to your Assay Plate.
Visualization of the Mechanism:
Figure 1: Comparison of direct addition vs. intermediate dilution to prevent solvent shock precipitation.
Issue #2: "My stock solution has crystals after freezing."
The Diagnosis: Hygroscopic Crash. DMSO is hygroscopic; it pulls water from the atmosphere every time you open the vial. This compound HCl is less soluble in "wet" DMSO than in dry DMSO. If your DMSO absorbs water and you freeze it, the solubility drops, and crystals form.
The Fix: The Single-Use Aliquot System
-
Dissolve: Prepare your master stock (e.g., 50 mM) in anhydrous, high-grade DMSO.
-
Sonicate: Sonicate for 5–10 minutes. Visual clarity is not enough; you need to break invisible micro-aggregates.
-
Aliquot: Immediately dispense into single-use PCR tubes or amber vials (e.g., 20 µL per tube).
-
Seal: Use Parafilm or screw caps with O-rings.
-
Freeze: Store at -20°C.
-
Thaw: Never re-freeze an aliquot. Discard the leftover.
Issue #3: "The compound works in water but fails in PBS."
The Diagnosis: Common Ion Effect (Salting Out). PBS contains high concentrations of Sodium (Na+) and Chloride (Cl-). Since this compound is a Hydrochloride (HCl) salt, adding it to a high-chloride buffer like PBS pushes the equilibrium back toward the solid form (Le Chatelier’s principle).
The Fix: Buffer Substitution If possible, switch to a buffer with lower ionic strength or different counter-ions for your dilution steps.
-
Recommendation: Use HEPES-buffered saline or culture media (RPMI/DMEM) instead of PBS for the intermediate dilution steps.
-
pH Check: Ensure your buffer pH is < 7.4. This compound is an amine. As pH rises (becomes more basic), it deprotonates to the Free Base form, which is significantly less soluble in water than the salt form.
Part 3: FAQ - Rapid Response
Q: Can I heat the solution to dissolve the crystals? A: Yes, but with caution. You can warm the DMSO stock to 37°C for 10 minutes with vortexing. Do not heat aqueous solutions of this compound above 37°C for extended periods, as hydrolysis can occur over time.
Q: Is this compound light sensitive? A: It is generally stable, but good laboratory practice (GLP) dictates protecting all small molecule stocks from light. Store in amber vials or wrap in foil.
Q: My IC50 curve is flat at high concentrations. Is this solubility? A: Likely, yes. If your curve plateaus or drops off erratically at the top end (e.g., 100 µM), the compound has likely precipitated, reducing the effective concentration available to the cells. Check the wells under a microscope for "oily" droplets or crystals.
References
-
Cayman Chemical. this compound (hydrochloride) Product Information. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65833, this compound. Retrieved from
-
TargetMol. this compound Hydrochloride Solubility and Stability Data. Retrieved from
-
Waybright, T. J., et al. (2009).[4] "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Retrieved from
Sources
Technical Support Center: Mitigating Milnacipran-Induced Nausea in Preclinical Animal Studies
Welcome to the technical support center for researchers utilizing milnacipran in preclinical animal models. This guide is designed to provide in-depth, practical solutions for a common challenge encountered during these studies: drug-induced nausea. As a serotonin-norepinephrine reuptake inhibitor (SNRI), this compound's mechanism of action, while therapeutically beneficial, can directly lead to gastrointestinal distress, which can confound behavioral and physiological readouts.[1][2]
This resource will equip you with the foundational knowledge and actionable protocols to anticipate, measure, and mitigate this compound-induced nausea, ensuring the integrity and success of your research.
Section 1: Understanding the "Why" - The Mechanism of this compound-Induced Nausea
Before we can effectively troubleshoot, we must understand the underlying pharmacology. This compound exerts its effects by blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE).[2] The increase in synaptic serotonin is not confined to the central nervous system (CNS); it also occurs in the periphery, particularly the gastrointestinal (GI) tract, which is a major reservoir of the body's serotonin.[1]
This peripheral increase in serotonin stimulates 5-HT3 receptors located on vagal afferent nerves in the gut wall.[3] This stimulation sends a signal to the brain's "vomiting center," specifically the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus, inducing the sensation of nausea.[4][5]
Caption: Mechanism of this compound-induced nausea.
Section 2: Measuring the Unseen - The Pica Model for Nausea in Rats
Since rodents like rats and mice lack a vomiting reflex, we must rely on a surrogate behavior to quantify nausea: pica .[6] Pica is the compulsive consumption of non-nutritive substances, and in a laboratory setting, this is measured by the intake of kaolin clay.[6][7][8] An increase in kaolin consumption is a well-validated proxy for a nausea-like state in rats.[6][8]
Experimental Protocol: Kaolin Consumption (Pica) Assay
This protocol provides a robust framework for assessing drug-induced nausea.
Materials:
-
Standard rodent housing cages with wire mesh floors to allow spillage collection.
-
Specialized food hoppers designed to minimize spillage.
-
Pre-weighed kaolin pellets (hydrated aluminum silicate).
-
Standard rodent chow and water bottles.
-
A balance with a precision of at least 0.1 g.
Procedure:
-
Acclimation (3-5 days):
-
House rats individually to allow for accurate measurement of individual consumption.
-
Provide ad libitum access to standard chow, water, and a pre-weighed amount of kaolin in a separate hopper. This allows the animals to become accustomed to the presence of kaolin.
-
-
Baseline Measurement (3-7 days):
-
Every 24 hours (at the same time each day), carefully measure the amount of kaolin, chow, and water consumed.
-
Collect and weigh any spillage of kaolin and chow from the collection trays beneath the cages.
-
Calculation: Daily Intake = (Initial Weight - Final Weight) - Spillage Weight.
-
This baseline period is critical for establishing normal, non-nauseated consumption patterns for each animal. Some animals may exhibit low-level exploratory eating of kaolin, which must be accounted for.[3]
-
-
Treatment Phase (Test Day):
-
Administer this compound or vehicle control at the desired dose and route.
-
If using a mitigating agent (e.g., a 5-HT3 antagonist), administer it at the appropriate time before this compound (see Section 3).
-
Continue to measure kaolin, food, and water intake every 24 hours for the duration of the study (typically 24-72 hours post-dose).[9]
-
-
Data Analysis:
-
Compare the kaolin consumption in the this compound-treated group to the vehicle-control group.
-
A statistically significant increase in kaolin intake in the this compound group is indicative of nausea.
-
Analyze food and water intake as secondary measures; nausea is often accompanied by a reduction in normal consumption.
-
Section 3: Proactive Mitigation Strategies
Managing this compound-induced nausea is often essential for study success. The following are field-proven strategies to mitigate this side effect without compromising the therapeutic investigation of this compound.
Strategy 1: Co-Administration with a 5-HT3 Receptor Antagonist (Recommended)
Causality: Since the nausea is primarily mediated by the activation of 5-HT3 receptors, blocking these receptors with a selective antagonist is the most direct and effective mitigation strategy.[3][4] Ondansetron is a widely used and well-characterized 5-HT3 antagonist for this purpose.
| Parameter | Recommendation | Rationale |
| Mitigating Agent | Ondansetron | Highly selective for the 5-HT3 receptor, with extensive data in preclinical models.[3][7] |
| Dose (Rat) | 1 - 2 mg/kg, i.p. | This dose range has been shown to be effective in blocking cisplatin-induced pica, a strong emetogenic stimulus.[10] |
| Timing | 30-60 minutes prior to this compound | Administration before the stimulus ensures that the 5-HT3 receptors are blocked when the this compound-induced increase in serotonin occurs.[11][12] |
| Control Groups | 1. Vehicle + Vehicle2. Vehicle + Milnacipran3. Ondansetron + Milnacipran4. Ondansetron + Vehicle | This experimental design allows for the isolation of the effects of each compound and confirms that ondansetron itself does not alter baseline pica behavior. |
graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];This compound [label="this compound", fillcolor="#FBBC05", pos="0,1.5!"]; Serotonin [label="Serotonin (5-HT)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1.5!"]; HT3R [label="5-HT3 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,1.5!"]; Nausea [label="Nausea Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="6,1.5!"]; Ondansetron [label="Ondansetron", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,0!"];
This compound -- Serotonin [label="Increases"]; Serotonin -- HT3R [label="Binds & Activates"]; HT3R -- Nausea; Ondansetron -- HT3R [label="Blocks", style=bold, color="#4285F4"]; }
Caption: Ondansetron competitively blocks the 5-HT3 receptor.
Strategy 2: Dose Titration
Causality: Nausea is a dose-dependent side effect.[13] Clinical management of this compound often involves a gradual dose escalation to allow the patient's system to adapt.[14][15][16] This principle can be applied to preclinical studies, particularly those involving chronic administration.
Experimental Design:
-
Objective: To determine if a gradual increase to the target dose reduces the severity of pica compared to an acute high dose.
-
Group 1 (Acute Dose): Administer the final target dose of this compound (e.g., 30 mg/kg) on Day 1.
-
Group 2 (Titration):
-
Day 1-2: Administer 10 mg/kg
-
Day 3-4: Administer 20 mg/kg
-
Day 5 onwards: Administer the final target dose of 30 mg/kg.
-
-
Measurement: Monitor kaolin and food consumption daily. Compare the pica response in Group 1 on Day 1 to the response in Group 2 on Day 5.
This approach is particularly valuable when the primary endpoint of the study is measured after several days of dosing, and the initial nausea might interfere with the development of the desired therapeutic effect.
Section 4: Troubleshooting Guide & FAQs
Q1: I'm seeing high variability in kaolin consumption within my control group. What's going on?
A1: This is a common issue. Several factors can contribute:
-
Neophobia/Exploratory Behavior: Some animals will naturally nibble on the kaolin out of curiosity. A longer baseline measurement period (5-7 days) can help differentiate this from a true pica response.
-
Stress: Environmental stressors can influence feeding behavior. Ensure consistent light cycles, temperature, and handling procedures.
-
Spillage: Inaccurate measurement due to spillage is a major source of error. Ensure your caging has effective collection trays and that you are meticulously weighing all spilled kaolin.[9] Consider using pellet hoppers that minimize the animal's ability to scatter the contents.
Q2: My this compound dose isn't inducing pica. Should I increase it?
A2: Not necessarily. While nausea is dose-dependent, excessively high doses of a compound can induce general malaise or sedation that suppresses all behaviors, including eating kaolin.[3] This can lead to a false negative.
-
Verify Your Dose: First, confirm that your dose is in a range known to be pharmacologically active in your model. Doses of 10-40 mg/kg (i.p.) have shown efficacy in rodent pain models and are a reasonable starting point for observing side effects.[13]
-
Observe Other Behaviors: Look for other subtle signs of malaise, such as decreased food intake, reduced grooming, or a hunched posture. If these are present without pica, you may be observing a general sickness behavior rather than specific nausea.
-
Run a Positive Control: To validate your pica assay, run a separate cohort of animals with a known emetogenic agent like cisplatin (e.g., 3-6 mg/kg, i.p.) to confirm that your experimental setup can detect a pica response.[6][10]
Q3: Can I use mice instead of rats for the pica model?
A3: While pica has been observed in mice, the behavior is generally considered less robust and more strain-dependent than in rats.[7][17] If you are setting up this model for the first time, rats (e.g., Sprague-Dawley or Wistar strains) are the recommended species for reliability and reproducibility.
Q4: Does the vehicle used to formulate this compound matter?
A4: Absolutely. The formulation vehicle can significantly impact drug absorption and GI tolerability.
-
pH and Osmolality: A vehicle with a pH or osmolality that is far from physiological can cause local irritation in the gut or peritoneum (if i.p. injection), which can itself induce illness behaviors and confound your results.
-
Recommendation: Start with a simple, well-tolerated vehicle like 0.9% sterile saline or a 0.5% methylcellulose solution for oral administration. If you suspect the vehicle is an issue, always run a vehicle-only control group that is separate from your saline-only control group.
Q5: My study requires oral gavage of this compound. How does this affect the nausea response?
A5: Oral administration introduces more variables than parenteral routes.
-
First-Pass Metabolism: The bioavailability of your compound will be different. You may need to use a higher dose to achieve the same systemic exposure compared to an i.p. injection.
-
Local GI Effects: The direct presence of the drug in the stomach can be an irritant and may contribute to the nausea response, potentially through mechanisms other than just systemic serotonin increase.
-
Timing: The onset of nausea may be slower and more prolonged compared to an i.p. injection. You may need to extend your observation period for kaolin consumption.
By understanding the mechanisms and employing these robust protocols and troubleshooting strategies, you can effectively manage this compound-induced nausea, leading to more reliable and interpretable data in your preclinical research.
References
-
Drugs.com. (n.d.). This compound Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
-
Häuser, W., & Fitzcharles, M. A. (2018). This compound for the Treatment of Fibromyalgia. PMC. Retrieved from [Link]
-
Jourdan, D., et al. (2011). This compound is active in models of irritable bowel syndrome and abdominal visceral pain in rodents. PubMed. Retrieved from [Link]
-
Owen, R. T. (2008). This compound (Savella), a Treatment Option for Fibromyalgia. PMC. Retrieved from [Link]
-
Yamamoto, K., & Takeda, N. (2008). [Animal model for the study of emesis using rats and mice]. ResearchGate. Retrieved from [Link]
-
Pascual, D., et al. (2008). Timing of ondansetron administration to prevent postoperative nausea and vomiting. Retrieved from [Link]
-
El-Shenawy, S., et al. (2022). This compound and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling. PMC. Retrieved from [Link]
-
Gahagan, J. D. (2023). Ondansetron. NCBI Bookshelf. Retrieved from [Link]
-
Yamamoto, K., et al. (2002). PICA in mice as a new model for the study of emesis. ResearchGate. Retrieved from [Link]
-
Yamamoto, K., et al. (2023). Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances. PubMed. Retrieved from [Link]
-
Takeda, N., et al. (1995). Pica - A model of nausea? Species differences in response to cisplatin. ResearchGate. Retrieved from [Link]
-
De Jonghe, B. C., et al. (2009). Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness. PMC. Retrieved from [Link]
-
Drugs.com. (n.d.). Ondansetron Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
-
García-Rodeja, J., et al. (2024). A Lab-Scale Evaluation of Parameters Influencing the Mechanical Activation of Kaolin Using the Design of Experiments. MDPI. Retrieved from [Link]
-
Percie du Sert, N., et al. (2017). Opportunities for the replacement of animals in the study of nausea and vomiting. PMC. Retrieved from [Link]
-
Lleshi, A., et al. (2002). Efficacy of ondansetron treatment with different timing schedules: a randomized double-blind study. PubMed. Retrieved from [Link]
-
Rudd, J. A., et al. (2002). Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats. PubMed. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Motion Sickness in Animals. Retrieved from [Link]
-
Horn, C. C. (2014). Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems. PMC. Retrieved from [Link]
-
Al-Mahallawi, A. M., et al. (2018). Pharmacokinetic parameters of ondansetron in rats after oral solution and transdermal invasomes gel: A comparison study. ResearchGate. Retrieved from [Link]
-
Dr.Oracle. (n.d.). What is the recommended duration for prescribing Zofran (ondansetron) for nausea and vomiting?. Retrieved from [Link]
-
Goineau, S., & Castagné, V. (2016). Comparison of three preclinical models for nausea and vomiting assessment. ResearchGate. Retrieved from [Link]
-
PetMD. (n.d.). Dog Motion Sickness: What It Is and How To Help Your Dog. Retrieved from [Link]
-
McManis, P. G., & Talley, N. J. (1997). Nausea and Vomiting Associated With Selective Serotonin Reuptake Inhibitors. Ovid. Retrieved from [Link]
-
Dr.Oracle. (n.d.). What is the relationship between serotonin and nausea?. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Safety and Efficacy of this compound in Pediatric Patients With Primary Fibromyalgia. Retrieved from [Link]
-
Choi, Y. A., et al. (2008). Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability. PubMed. Retrieved from [Link]
-
Buzby, J. (2023). Dog Car Sickness Remedies: Medicines & Natural Remedies. Dr. Buzby's ToeGrips for Dogs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]
-
Yamamoto, K., et al. (2023). Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
-
Abe, M., et al. (2024). Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk. PubMed. Retrieved from [Link]
-
Papich, M. G. (n.d.). Drugs Used to Control or Stimulate Vomiting in Monogastric Animals. MSD Veterinary Manual. Retrieved from [Link]
-
Cleveland Clinic. (2022). Serotonin: What Is It, Function & Levels. Retrieved from [Link]
-
NC3Rs. (n.d.). Reducing animal use in complex systems: using nausea and vomiting as a test case. Retrieved from [Link]
-
Clauw, D. J., et al. (2008). Double-blind placebo controlled trial of this compound in the treatment of fibromyalgia. ResearchGate. Retrieved from [Link]
-
Kashoki, M. A. (2008). Cross Discipline Team Leader Review. FDA. Retrieved from [Link]
-
VCA Animal Hospitals. (n.d.). Motion Sickness in Dogs. Retrieved from [Link]
-
Khalifa University. (n.d.). Water & Environment Archives. Retrieved from [Link]
-
Ceropath. (n.d.). Protocols for field and laboratory rodent studies. Retrieved from [Link]
-
Drugs.com. (n.d.). This compound: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. This compound is active in models of irritable bowel syndrome and abdominal visceral pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. This compound for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Milnacipran Dosage in Rodent Chronic Pain Models
Introduction: Welcome to the technical support guide for optimizing the use of milnacipran in your preclinical chronic pain models. This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a balanced affinity for both transporters, making it a valuable tool for investigating the role of descending inhibitory pathways in pain modulation.[1][2] Its efficacy in rodent models has been demonstrated across various chronic pain states, including neuropathic and visceral pain.[3][4] However, achieving robust and reproducible results requires careful consideration of dosage, administration route, and experimental design. This guide is structured to provide clear, actionable answers to common questions and troubleshooting scenarios encountered in the laboratory.
Section 1: Foundational FAQs
This section addresses the fundamental principles of working with this compound in a preclinical setting.
Q1: What is the analgesic mechanism of action for this compound?
This compound's primary analgesic effect stems from its role as an SNRI. It blocks the reuptake of both serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals of neurons.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, particularly within the descending pain modulatory pathways that originate in the brainstem and project to the spinal cord.[5][6] Enhanced noradrenergic and serotonergic signaling in the spinal dorsal horn inhibits the transmission of pain signals from the periphery to the brain, thereby producing an analgesic effect.[2][5] Unlike tricyclic antidepressants, this compound has a low affinity for other neurotransmitter receptors, which generally results in a more favorable side-effect profile.[7]
Caption: this compound's mechanism of action.
Q2: What are the most common and effective routes of administration for this compound in rodents?
The most frequently used routes for this compound administration in rodent pain studies are intraperitoneal (IP) injection and oral gavage (PO).[3][4][8][9]
-
Intraperitoneal (IP) Injection: This is a common choice in many published studies due to its rapid systemic absorption and high bioavailability (approximately 92.5% in mice).[10][11][12] It bypasses the first-pass metabolism, which can be advantageous for ensuring consistent plasma concentrations. A recent pharmacokinetic study in mice showed that the maximum plasma concentration after IP injection is reached within 5 minutes.[10][11]
-
Oral Gavage (PO): This route is more clinically relevant as it mimics human oral administration. This compound has high bioavailability when administered orally.[13] It is often used for chronic dosing studies to better model long-term treatment regimens.[8][14]
The choice between IP and PO depends on the experimental goals. For acute, dose-response studies, IP may be preferred for its rapid onset and consistency. For chronic studies modeling therapeutic use, PO is the more appropriate choice.
Q3: Are there significant pharmacokinetic differences between rats and mice that I should consider?
While comprehensive, direct comparative pharmacokinetic studies between rats and mice are limited in publicly available literature, general metabolic differences between the species are important to consider. Mice typically have a faster metabolic rate than rats, which can lead to a shorter drug half-life and require more frequent dosing or higher equivalent doses to achieve the same level of exposure.
A study in mice reported that after a 30 mg/kg IP injection, the maximum drug concentration in the brain was observed at 60 minutes.[10][11] When planning cross-species studies, it is crucial to either conduct pilot pharmacokinetic studies or to carefully consult literature for species-specific dosing paradigms to ensure comparable drug exposure.
Section 2: Dosage and Efficacy Data
This section provides a data-driven overview of effective this compound dosages reported in the literature.
Q4: What is a reliable starting dose for a neuropathic pain model (e.g., Chronic Constriction Injury - CCI) in rats?
Based on published literature, a reasonable starting point for a dose-response study in rat models of neuropathic pain like CCI or Spared Nerve Ligation (SNL) would be in the range of 10-30 mg/kg .[8][14] Studies have shown that doses of 30 and 40 mg/kg (p.o.) are effective in reversing behavioral deficits in the olfactory bulbectomized rat model.[14] Another study in a fibromyalgia-like rat model also utilized a 30 mg/kg (p.o.) dose.[15] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and behavioral endpoint.
Table 1: Summary of Effective this compound Dosages in Rodent Pain Models
| Pain Model | Species | Route | Effective Dose Range (mg/kg) | Key Findings & Reference |
| Cisplatin-Induced Neuropathy | Mouse | IP | 3 - 30 mg/kg | Dose-dependently suppressed mechanical allodynia.[3] |
| Acetic Acid-Induced Writhing | Mouse | IP | 5 - 40 mg/kg | Dose-dependently reduced writhing behavior.[4] |
| Butyrate/Colonic Distension | Rat | IP | 17.5 - 35 mg/kg | Increased cramp induction threshold in a visceral pain model.[4] |
| Olfactory Bulbectomy | Rat | PO | 30 - 40 mg/kg | Attenuated lesion-induced hyperactivity after chronic treatment.[14] |
| Fibromyalgia-like Model | Rat | PO | 30 mg/kg | Used to investigate antidepressant effects in a pain model.[15] |
Section 3: Troubleshooting Guide
This section is designed to help you solve common problems encountered during your experiments.
Q5: I am not observing an analgesic effect with this compound. What are the potential causes?
This is a common issue that can stem from several factors. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for lack of analgesic effect.
-
Causality Explained:
-
Dose: The most common reason for a lack of effect is an insufficient dose. The effective dose can vary significantly between different pain models and species.[12] A dose that works for visceral pain may not be sufficient for neuropathic pain.
-
Timing: The analgesic effect is dependent on the drug reaching its peak concentration in the target tissue (brain and spinal cord). Behavioral testing must be conducted within this therapeutic window. For an IP injection in mice, peak plasma levels are very fast (5 min), but brain concentrations peak later (60 min), suggesting the behavioral test should be timed accordingly.[10][11]
-
Pain Model Validity: The pain model itself must be robust. If the vehicle-treated animals do not show a significant, stable pain phenotype (e.g., mechanical allodynia) compared to sham-operated or naive animals, a drug effect cannot be reliably detected.[16]
-
Drug Stability: this compound hydrochloride is generally stable in saline. However, improper storage or repeated freeze-thaw cycles can degrade the compound. Always use freshly prepared solutions when possible.
-
Q6: My behavioral data shows high variability between animals. How can I reduce this?
High variability can mask a true drug effect. Here are key areas to focus on:
-
Habituation: Rodents are sensitive to their environment and handling stress.[17] Ensure all animals are properly habituated to the testing room, the behavioral apparatus (e.g., Von Frey platform), and the experimenter for several days before testing begins.
-
Baseline Measurements: Always establish a stable baseline pain threshold for each animal before drug administration. Animals that are outliers at baseline may need to be excluded. This accounts for individual differences in pain sensitivity.
-
Standardize Technique: Ensure the application of the stimulus (e.g., Von Frey filament force and duration) is highly consistent across all animals and all experimenters.[18][19] Use a clear endpoint definition (e.g., paw withdrawal, licking, or shaking).[19]
-
Control for Confounding Factors: Factors like the time of day (circadian rhythms), noise levels, and residual anesthetic effects can all influence behavior.[17] Standardize these variables as much as possible.
Q7: I'm observing adverse effects like sedation or hyperactivity. How can I manage this?
This compound's modulation of NE and 5-HT can sometimes lead to effects on motor activity.[8]
-
Dose Reduction: The simplest approach is to lower the dose. You may find a therapeutic window where analgesia is present without significant motor effects. This is a key goal of a dose-response study.
-
Route of Administration: If using IP injections which cause a rapid peak in plasma concentration, switching to oral gavage (PO) may provide a smoother absorption profile and reduce acute side effects.
-
Observation Period: Allow animals a brief period (e.g., 15-20 minutes) after dosing to acclimatize before beginning behavioral testing. This allows acute motor effects to subside.
-
Differentiate from Pain Behavior: Be careful to distinguish drug side effects from pain behaviors. For example, an animal may be immobile due to sedation or due to guarding a painful limb. Using multiple behavioral assays can help clarify the animal's state.[17][20]
Section 4: Essential Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats
This protocol provides a standardized method for preparing and administering this compound via oral gavage.
Materials:
-
This compound Hydrochloride (HCl) powder
-
Sterile 0.9% saline or purified water
-
Vortex mixer and/or magnetic stirrer
-
Analytical balance and weigh boats
-
Appropriately sized graduated cylinders or volumetric flasks
-
pH meter (optional)
-
20-gauge, 2-inch curved stainless steel gavage needle
-
1 mL or 3 mL syringes
Procedure:
-
Calculate the Required Concentration:
-
Determine the desired dose (e.g., 30 mg/kg) and the dosing volume (e.g., 5 mL/kg for rats).
-
Calculation: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: 30 mg/kg / 5 mL/kg = 6 mg/mL
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound HCl powder. Note: Remember to account for the HCl salt if your dose is based on the free base.
-
Add the powder to a volumetric flask or beaker.
-
Add a portion of the vehicle (e.g., sterile saline) and vortex or stir until the powder is fully dissolved. This compound HCl is water-soluble.
-
Bring the solution to the final required volume with the vehicle.
-
Ensure the solution is clear and free of particulates. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh the rat immediately before dosing to calculate the exact volume to be administered.
-
Calculation: Volume (mL) = [Weight (kg) * Dose (mg/kg)] / Concentration (mg/mL)
-
Example (for a 300g rat): [0.3 kg * 30 mg/kg] / 6 mg/mL = 1.5 mL
-
Gently but firmly restrain the rat.
-
Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to ensure correct insertion depth and avoid perforation of the esophagus or stomach.
-
Carefully insert the lubricated gavage needle into the mouth, over the tongue, and gently advance it down the esophagus. If you feel resistance, stop and reposition.
-
Slowly administer the calculated volume.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for a few minutes to ensure there are no signs of distress (e.g., choking or respiratory difficulty).
-
References
-
Gupta, H., Girma, B., Jenkins, J., et al. (2021). This compound for the treatment of fibromyalgia. Health Psychology Research, 9(1), 25532. Available at: [Link]
-
Rogóż, Z., Skuza, G., & Legutko, B. (2002). Pharmacological effects of this compound, a new antidepressant, given repeatedly on the alpha1-adrenergic and serotonergic 5-HT2A systems. PubMed. Available at: [Link]
-
Kwon, Y. B., Lee, H. J., Han, H. J., et al. (2018). This compound Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy. Yonsei Medical Journal, 59(8), 983–991. Available at: [Link]
-
Owen, R. T. (2008). This compound, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia. Drugs of Today, 44(9), 653-662. Available at: [Link]
-
Drugs.com. (2025). This compound Dosage Guide + Max Dose, Adjustments. Available at: [Link]
-
Gendreau, R. M., Thorn, M. D., Gendreau, J. F., & Kranzler, J. D. (2009). This compound: a selective serotonin and norepinephrine dual reuptake inhibitor for the management of fibromyalgia. Expert Opinion on Pharmacotherapy, 10(10), 1677–1688. Available at: [Link]
-
Perrot, S., & Laroche, F. (2018). This compound poorly modulates pain in patients suffering from fibromyalgia with altered conditioned pain modulation: a randomized double-blind controlled trial. Drug Design, Development and Therapy, 12, 2373–2382. Available at: [Link]
-
Bagchi, S., Nozohouri, S., Ahn, Y., Patel, D., Bickel, U., & Karamyan, V. T. (2024). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceutics, 16(1), 53. Available at: [Link]
-
MedWorks Media. (n.d.). This compound | Savella – Selective Serotonin and Norepinephrine Reuptake Inhibitor (SNRI). Psychotropics A-Z. Available at: [Link]
-
Bagchi, S., Nozohouri, S., Ahn, Y., Patel, D., Bickel, U., & Karamyan, V. T. (2024). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration. PubMed. Available at: [Link]
-
Bagchi, S., Nozohouri, S., Ahn, Y., Patel, D., Bickel, U., & Karamyan, V. T. (2024). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration. ResearchGate. Available at: [Link]
-
Atta, A. M., Ibrahim, W. M., Mohamed, A. F., & Abdelkader, N. F. (2023). This compound and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling. Molecular Neurobiology, 60(11), 6523–6540. Available at: [Link]
-
Assié, M. B., D'Amato, T., & Charieras, T. (2012). This compound is active in models of irritable bowel syndrome and abdominal visceral pain in rodents. Neurogastroenterology and Motility, 24(3), 254-e115. Available at: [Link]
-
Redmond, A. M., Kelly, J. P., & Leonard, B. E. (1999). The determination of the optimal dose of this compound in the olfactory bulbectomized rat model of depression. Pharmacology, Biochemistry and Behavior, 62(4), 619–623. Available at: [Link]
-
Bagchi, S., Nozohouri, S., Ahn, Y., Patel, D., Bickel, U., & Karamyan, V. T. (2024). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration. PMC. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride? Available at: [Link]
-
Whiteman, A. C., & Coyle, M. A. (2021). A Review of Pain Assessment Methods in Laboratory Rodents. Journal of the American Association for Laboratory Animal Science, 60(2), 129–140. Available at: [Link]
-
Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. Available at: [Link]
-
Kranzler, J. D., & Gendreau, R. M. (2010). Role and rationale for the use of this compound in the management of fibromyalgia. Neuropsychiatric Disease and Treatment, 6, 197–208. Available at: [Link]
-
Faunalytics. (2014). Behaviour Measures To Assess Pain In Lab Rats. Available at: [Link]
-
Bagchi, S., et al. (2023). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration. Semantic Scholar. Available at: [Link]
-
Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. PMC. Available at: [Link]
-
Puozzo, C., & Leonard, B. E. (2000). Pharmacology and Pharmacokinetics of this compound. ResearchGate. Available at: [Link]
-
Vissers, K. C., De Coster, R., & Van der Borght, M. (2006). Pharmacological characterization of the chronic constriction injury model of neuropathic pain. PubMed. Available at: [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available at: [Link]
-
National Research Council Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. National Academies Press (US). Available at: [Link]
Sources
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Role and rationale for the use of this compound in the management of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is active in models of irritable bowel syndrome and abdominal visceral pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. dovepress.com [dovepress.com]
- 7. This compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of this compound, a new antidepressant, given repeatedly on the alpha1-adrenergic and serotonergic 5-HT2A systems [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. faunalytics.org [faunalytics.org]
Strategies to minimize placebo effect in milnacipran clinical trials
Current Status: Operational 🟢 Topic: Minimizing Placebo Response in Milnacipran (SNRI) Trials Assigned Specialist: Dr. A. Vance, Senior Application Scientist Ticket ID: MIL-OPT-402
Introduction: The "Signal-to-Noise" Crisis
Welcome to the technical support center. You are likely here because your this compound (or similar SNRI) trial is showing a "vanishing effect size." In fibromyalgia and depression trials, the placebo response is not merely "noise"; it is a biologically active, conditioned analgesic response mediated by the endogenous opioid and dopamine systems.
Standard parallel-group designs often fail in this context because they cannot mathematically distinguish between Type I Placebo Response (expectation-driven relief) and Pharmacological Efficacy .
Below are the three most critical "Support Tickets" regarding placebo mitigation, complete with engineered protocols to resolve them.
Ticket #1: Statistical Design Failure
Issue: Standard parallel-group design is overpowered by placebo response ( >35%), causing trial failure despite drug efficacy. Resolution: Implement Sequential Parallel Comparison Design (SPCD).
The Technical Rationale
A simple "Placebo Lead-in" is often ineffective because patients maintain expectations of receiving the active drug. The SPCD (Fava et al.) utilizes a two-stage approach that mathematically "bleaches out" placebo responders, treating the placebo response as a variable to be isolated rather than an error to be ignored.
Mechanism of Action (SPCD)
-
Stage 1: All patients randomized (Active vs. Placebo).[1][2]
-
Filtration: Placebo non-responders from Stage 1 are the only informative subjects for Stage 2.
-
Stage 2: These "proven" non-responders are re-randomized.
-
Analysis: Data from both stages are pooled using a weighted test statistic, significantly increasing statistical power.
Experimental Workflow: SPCD Setup
Figure 1: Workflow of a Sequential Parallel Comparison Design (SPCD). Note the enrichment of the study population in Stage 2 by utilizing only Stage 1 placebo non-responders.
Ticket #2: High Baseline Variability & Professional Patients
Issue: Recruited subjects show "saw-tooth" baseline data or exaggerated symptoms to qualify, leading to regression-to-the-mean artifacts. Resolution: Implement Variability-Based Exclusion & Blinded Central Ratings.
The Protocol: Variance Filtering
Patients with highly volatile baseline scores are statistically likely to exhibit high placebo response. You must filter them before randomization.
Step-by-Step Filtering Protocol:
-
Lead-in Phase: 14-day screening period using ePRO (Electronic Patient-Reported Outcomes).
-
Data Collection: Patients record pain scores (0-10 VAS) daily.
-
Calculation: Compute the standard deviation (
) of the daily scores for each patient. -
Exclusion Criteria:
-
If
(on 10pt scale) Exclude (Erratic phenotype). -
If
Exclude (Fixed phenotype/potentially fraudulent). -
If trend is linear negative (improving without tx)
Exclude .
-
Data Table: Comparing Mitigation Strategies
| Strategy | Mechanism | Pros | Cons |
| SPCD | Statistical pooling of two stages | Increases power ~20-30%; Reduces N required | Complex analysis; longer duration |
| Placebo Lead-in | Single-blind placebo phase | Simple to implement | Mixed results in meta-analyses; "Unblinding" risk |
| Enriched Enrollment (EERW) | Randomize only responders | High assay sensitivity | Results may not generalize to broader population |
| Variability Filtering | Remove erratic baselines | Lowers "noise" (standard deviation) | Increases screening failure rate; lengthens recruitment |
Ticket #3: Site-Induced Inflation (The "Warmth" Bias)
Issue: Investigators inadvertently condition patients to respond to placebo through supportive language ("This is a promising new drug"). Resolution: Neutrality Training & Scripting.
Mechanistic Insight
In this compound trials for pain, the patient's brain effectively acts as a pharmacy. "Warm" care triggers the Descending Pain Modulatory System , releasing endogenous opioids. This biological event mimics the drug's mechanism, masking the specific effect of the SNRI.
Protocol: The Neutrality Script
Do not allow ad-lib interaction regarding efficacy. Sites must adhere to the "Scientific Neutrality" standard.
1. The "50/50" Framing Rule:
-
Incorrect: "We hope this medication will help your pain." (Triggers Expectation)
-
Correct: "In this study, you have an equal chance of receiving the active medication or an inactive substance. We do not know if the active medication works, which is why we are testing it."
2. Handling Improvement Reports:
-
Patient: "I feel much better today!"
3. Dissociation of Staff Roles:
-
Treating Physician: Manages safety and dosing (can be empathetic).
-
Rater: Administers efficacy scales (HAM-D, FIQ, VAS). Must remain blinded to side effects and be socially neutral.
References
-
Fava, M., et al. (2003).[1] The Problem of the Placebo Response in Clinical Trials for Psychiatric Disorders: Culprits, Possible Remedies, and a Novel Study Design Approach. Psychotherapy and Psychosomatics.[1]
-
MGH Clinical Trials Network and Institute. (n.d.).[1] Sequential Parallel Comparison Design (SPCD).[1][3][4]
-
Arnold, L. M., et al. (2010). Efficacy of long-term this compound treatment in patients meeting different thresholds of clinically relevant pain relief: subgroup analysis of a randomized, double-blind, placebo-controlled withdrawal study. Neuropsychiatric Disease and Treatment.[1][10][11][12][13]
-
Cognivia. (2023).[1] Placebo Response in Drug Development: The Impact in Pain.[2][5][14]
-
Premier Research. (2021). Mitigating the Placebo Response in Analgesia Clinical Trials.
Sources
- 1. mgh-ctni.org [mgh-ctni.org]
- 2. premier-research.com [premier-research.com]
- 3. Sequential parallel comparison design with binary and time-to-event outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [2511.19677] Clarifying identification and estimation of treatment effects in the Sequential Parallel Comparison Design [arxiv.org]
- 5. cognivia.com [cognivia.com]
- 6. zanteris.com [zanteris.com]
- 7. dovepress.com [dovepress.com]
- 8. Could AI help avoid unpredictable and high placebo response rates in pain trials? - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. This compound poorly modulates pain in patients suffering from fibromyalgia: a randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of long-term this compound treatment in patients meeting different thresholds of clinically relevant pain relief: subgroup analysis of a randomized, double-blind, placebo-controlled withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A double-blind placebo-controlled trial of this compound in the treatment of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. signanthealth.com [signanthealth.com]
- 13. cognivia.com [cognivia.com]
- 14. Pain, placebo, and test of treatment efficacy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of milnacipran enantiomers in chiral chromatography
Senior Application Scientist Desk
Subject: Optimization of Chiral Resolution for Milnacipran (
Executive Summary & Chemical Context
Welcome to the Advanced Separations Support Hub. You are likely here because this compound is presenting specific chromatographic challenges. Unlike simple racemates, this compound is a cis-racemate containing a basic primary amine group and a tertiary amide.
-
The Challenge: The primary amine moiety (
) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing. -
The Goal: Achieve baseline resolution (
) with a symmetry factor ( ) between 0.9 and 1.2. -
The Solution: This guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode, as this historically yields the highest selectivity (
) for this molecule.
Core Directive: Method Development Protocol
Do not rely on trial-and-error. Follow this systematic screening protocol to establish a baseline separation.
Phase A: Column Selection (The "Big Three")
For this compound, cellulose and amylose carbamates are the gold standard. Screen in this specific order:
-
Primary Candidate: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
-
Why: Literature and internal application notes suggest the supramolecular structure of OJ-H often provides superior cavity inclusion for the cyclopropane backbone of this compound compared to the standard OD-H.
-
-
Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Why: The industry workhorse. If OJ fails, OD-H usually provides separation, though often with lower
values requiring more optimization.
-
-
Tertiary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Phase B: Mobile Phase Screening Workflow
Critical Control Point: You must use a basic additive. Without it, the primary amine will cause irreversible adsorption or massive tailing.
| Parameter | Standard Condition | Alternative Condition |
| Base Solvent | n-Hexane (90-80%) | n-Heptane (if volatility is an issue) |
| Alcohol Modifier | Ethanol (10-20%) | Isopropanol (IPA) |
| Basic Additive | 0.1% Diethylamine (DEA) | 0.1% Triethylamine (TEA) or Ethanolamine |
| Temperature | 25°C | 15°C - 35°C |
Phase C: The Screening Logic (Visualization)
Figure 1: Systematic screening workflow prioritizing Chiralcel OJ-H and OD-H columns.
Troubleshooting Hub (FAQs)
Direct solutions to the most frequent user tickets regarding this compound.
Issue 1: "My peaks are tailing severely ( )."
Diagnosis: The primary amine on the this compound methyl group is interacting with the silica support of the column. The Fix:
-
Increase Additive: Bump DEA concentration from 0.1% to 0.2% or 0.3%.
-
Switch Additive: If DEA fails, try Ethanolamine . It is structurally similar to the analyte's amine tail and can more effectively mask specific silanol sites.
-
Column Age: If using an older coated column (OD/OJ), the silica surface may be exposed due to coating erosion. A new column or an immobilized version (e.g., Chiralpak IA/IC) may be required.
Issue 2: "I have separation, but Resolution is poor ( )."
Diagnosis: Insufficient selectivity (
-
Temperature Drop: Lower the column oven temperature to 10°C - 15°C .
-
Alcohol Switch: If using Ethanol, switch to Isopropanol (IPA) .
Issue 3: "My retention times are drifting."
Diagnosis: Mobile phase instability or temperature fluctuation. The Fix:
-
Evaporation: Hexane/Alcohol mixtures are volatile. Ensure the solvent bottle is capped with a proper safety cap/filter to prevent selective evaporation of Hexane (which would make the mobile phase stronger and decrease retention).
-
Equilibration: Polysaccharide columns require significant equilibration. Flush with at least 20 column volumes when changing mobile phases.
Advanced Optimization: The Decision Matrix
Use this logic tree to fine-tune your final method for validation.
Figure 2: Diagnostic logic for common chromatographic defects.
Quantitative Reference Data
Typical performance metrics observed on standard 250 x 4.6 mm, 5 µm columns.
| Column Type | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Chiralcel OJ-H | Hex/EtOH/DEA (90:10:0.1) | 1.35 | 2.1 | Recommended. Best baseline separation. |
| Chiralcel OD-H | Hex/IPA/DEA (90:10:0.1) | 1.15 | 1.2 | Partial separation; requires optimization. |
| Chiralpak AD-H | Hex/EtOH/DEA (85:15:0.1) | 1.10 | < 1.0 | often insufficient for this compound. |
References
-
Merck Millipore Application Note. (2007). Chiral HPLC analysis of this compound and its FMOC-derivative on cellulose-based stationary phases.Link
-
Phenomenex. (2024).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.Link
-
Chiral Technologies. (2021).[6] Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.Link
Sources
Technical Support Center: Stabilizing Milnacipran for Long-Term Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for milnacipran. This guide is designed to provide you with the necessary information and protocols to ensure the stability of this compound in solution for your long-term experiments. As a serotonin-norepinephrine reuptake inhibitor (SNRI), the integrity of your this compound solution is paramount for reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound hydrochloride?
A1: this compound hydrochloride is a white to off-white crystalline powder.[1] It is freely soluble in water, methanol, and ethanol.[1] Its solubility is also high in dimethyl sulfoxide (DMSO).[2][3] See the table below for a summary of its solubility in common laboratory solvents.
Q2: How should I prepare a stock solution of this compound?
A2: For aqueous solutions, you can directly dissolve this compound hydrochloride in aqueous buffers.[2] For instance, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] For organic stock solutions, you can dissolve it in ethanol, DMSO, or dimethyl formamide (DMF).[2] It is recommended to purge the solvent with an inert gas before dissolving the compound.[2]
Q3: How long can I store an aqueous solution of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For long-term experiments, it is advisable to prepare fresh solutions or conduct stability studies under your specific experimental conditions.
Q4: What are the known degradation pathways for this compound?
A4: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is sensitive to acid, base, and oxidative stress.[4][5] Specifically, significant degradation has been observed in the presence of 1N HCl, 0.1N NaOH, and 5% hydrogen peroxide.[4] It has been found to be relatively stable under photolytic (UV light) and thermal stress.[4][6]
Q5: How can I assess the stability of my this compound solution?
A5: The most reliable method for assessing the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[4][7][8][9] These techniques can separate and quantify this compound from its potential degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution after adding from a stock in organic solvent. | The concentration of the organic solvent in the final aqueous solution is too high, causing this compound to precipitate. | Ensure the final concentration of the organic solvent is insignificant.[2] It is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline.[2] |
| Inconsistent experimental results over time. | Degradation of the this compound solution due to improper storage or handling. | Prepare fresh solutions daily, especially for aqueous solutions.[2] Store stock solutions at -20°C.[2] Protect solutions from strong acidic, basic, and oxidizing conditions.[4] |
| Loss of drug potency in long-term cell culture experiments. | Hydrolysis or other degradation pathways occurring in the complex cell culture medium over time. | Conduct a time-course stability study of this compound in your specific cell culture medium. Analyze samples at different time points using HPLC to determine the rate of degradation. Consider replenishing the medium with freshly prepared this compound at regular intervals. |
Experimental Protocols
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. Note: Using fresh, anhydrous DMSO is important as moisture can affect solubility.[10]
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
This protocol provides a general framework for assessing the stability of a this compound solution over 48 hours at room temperature.
Materials:
-
Prepared this compound solution (e.g., in PBS, pH 7.2)
-
Mobile phase (e.g., a mixture of buffer and acetonitrile)[4]
-
UV detector[4]
-
Tightly capped volumetric flasks
Procedure:
-
Prepare the this compound solution in the desired aqueous buffer and place it in a tightly capped volumetric flask at room temperature.[4]
-
At time zero, inject an aliquot of the solution into the HPLC system and record the chromatogram.
-
Repeat the injection at regular intervals (e.g., 6, 12, 24, and 48 hours).[4]
-
Analyze the chromatograms to determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Summary: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | Freely soluble, ≥70.4 mg/mL | [1][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [2] |
| Ethanol | Soluble, ~33 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble, ~33 mg/mL, ≥77 mg/mL | [2][3] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [2] |
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Factors leading to this compound degradation.
References
-
Rao, M. S., et al. (2014). A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms. Scientific Research Publishing. [Link]
-
Reddy, Y. V., et al. (2014). Rapid quantitative determination of related substances and degradants in this compound. Journal of Pharmaceutical and Biomedical Analysis, 88, 35-43. [Link]
-
Kumar, K. S., et al. (2015). Development of Validated Stability Indicating RP-HPLC Method for the Estimation of levo-Milnacipran Hydrochloride in Pure and Pharmaceutical. Chemical Science Review and Letters, 4(14), 629-637. [Link]
-
Peketi, F., et al. (2011). validated rp-hplc method for analysis of this compound in bulk and in formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 232-234. [Link]
-
Gendreau, R. M., et al. (2011). This compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. Pain Medicine, 12(s1), S19-S29. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
El-Kimary, E. R., et al. (2020). Stability-Indicating Spectrophotometric Methods for Determination of this compound HCl and Duloxetine HCl in Bulk Drug and Pharmaceutical Formulations. Journal of AOAC International, 103(4), 986-995. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
DailyMed. (2023). This compound HCL tablet. U.S. National Library of Medicine. [Link]
-
Sreenivasulu, J., & Kumar, A. (2018). Stability Indicating Analytical Method Development and Validation of a RP-HPLC Assay Method for the Quantification of this compound Hydrochloride in Bulk and Its Formulation. IOSR Journal of Pharmacy and Biological Sciences, 13(1), 50-56. [Link]
-
Al-Baddy, M., et al. (2023). Systemic and Brain Pharmacokinetics of this compound in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceutics, 15(12), 2686. [Link]
-
ResearchGate. (2014). A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms. [Link]
-
Arnold, L. M., et al. (2013). Efficacy of long-term this compound treatment in patients meeting different thresholds of clinically relevant pain relief: subgroup analysis of a randomized, double-blind, placebo-controlled withdrawal study. Therapeutics and Clinical Risk Management, 9, 321–330. [Link]
Sources
- 1. These highlights do not include all the information needed to use this compound HYDROCHLORIDE TABLETS safely and effectively. See full prescribing information for this compound HYDROCHLORIDE TABLETS. this compound HYDROCHLORIDE tablets, for oral useInitial U.S. Approval: 2009 [dailymed.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A Stability Indicating U-HPLC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. chesci.com [chesci.com]
- 7. Rapid quantitative determination of related substances and degradants in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) VALIDATED RP-HPLC METHOD FOR ANALYSIS OF this compound IN BULK AND IN FORMULATIONS [academia.edu]
- 9. iosrjournals.org [iosrjournals.org]
- 10. selleckchem.com [selleckchem.com]
Adjusting for milnacipran's minimal CYP450 metabolism in drug interaction studies.
Topic: Adjusting for Milnacipran’s Minimal CYP450 Metabolism in Drug Interaction Studies. Reference ID: KB-MIL-0450 Last Updated: 2025-05-15 Status: Active
Support Overview
Welcome to the Technical Support Center for this compound (Savella®) experimental design. This guide addresses a common "false negative" trap encountered during preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and DDI (Drug-Drug Interaction) profiling.
The Core Issue: Standard high-throughput screening often flags this compound as "metabolically stable" in liver microsomes. Researchers relying solely on CYP450 data risk severely underestimating clearance mechanisms and missing potential renal interactions.
Scope of Support:
-
Module 1: Validating "Zero-Metabolism" CYP Data.
-
Module 2: Designing Renal Transporter Assays (The True Clearance Driver).
-
Module 3: Assessing Glucuronidation (UGT) Pathways.
-
FAQs: Troubleshooting specific experimental scenarios.
Module 1: The CYP "Dead End" – Interpretation & Validation
The Symptom
You performed a metabolic stability assay using human liver microsomes (HLM) or recombinant CYPs.
-
Result: Intrinsic clearance (
) is negligible. -
Observation: >90% parent compound remains after 60 minutes.
-
Common Error: Assuming the compound has no clearance issues or interaction risks.
The Mechanism
This compound is an outlier in the SNRI class. Unlike duloxetine (CYP1A2/2D6 substrate) or venlafaxine (CYP2D6 substrate), this compound undergoes minimal oxidative metabolism . Approximately 55% is excreted unchanged in urine, and ~20-30% is conjugated via UGTs. The CYP3A4 pathway (forming the N-dealkyl metabolite F2800) is minor and clinically insignificant.
Validation Protocol: Confirming the Negative
Before abandoning CYP studies, confirm the negative result is not due to assay failure.
-
Positive Control Check: Ensure your control substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) show expected high turnover.
-
Cofactor Verification: this compound requires UGT cofactors (UDPGA) which are absent in standard NADPH-regenerating systems. If you only used NADPH, you missed the glucuronidation fraction.
-
Concentration Gradient: Test up to 100 µM. This compound IC50 values for CYP inhibition are typically >100 µM.[1]
Decision Logic:
Figure 1: Decision matrix for handling high metabolic stability results in early screening.
Module 2: Renal Transporter Protocols (The Active Driver)
Since ~55% of this compound is excreted unchanged, renal clearance (
Key Transporters to Screen
| Transporter | Location | Relevance to this compound | Interaction Risk |
| P-gp (MDR1) | Apical (Luminal) | Substrate (Minor) / Inhibitor (Weak) | Low, but regulatory requirement. |
| OAT1 / OAT3 | Basolateral (Blood) | Potential Uptake | Competition for secretion (e.g., Probenecid). |
| OCT2 | Basolateral (Blood) | Potential Uptake | Competition with Metformin/Cimetidine. |
| MATE1 / MATE2-K | Apical (Luminal) | Efflux into Urine | Accumulation if inhibited. |
Experimental Workflow: Transporter Inhibition Assay
Objective: Determine if this compound inhibits renal uptake of probe substrates.
Reagents:
-
HEK293 cells transiently transfected with OAT1, OAT3, or OCT2.
-
Probe Substrates:
-PAH (for OAT1), -Estrone sulfate (for OAT3), -Metformin (for OCT2). -
Inhibitor: this compound (0.1 µM – 1000 µM).
Step-by-Step Protocol:
-
Seeding: Seed transfected HEK293 cells in 24-well plates. Culture for 48 hours until confluent.
-
Pre-incubation: Wash cells with Krebs-Henseleit buffer. Incubate with this compound (various concentrations) for 15 minutes at 37°C.
-
Uptake Phase: Add Probe Substrate cocktail containing this compound.
-
Note: Keeping the inhibitor present during uptake is critical to catch competitive inhibition.
-
-
Termination: After 2–5 minutes (linear phase), aspirate buffer and wash with ice-cold PBS (3x) to stop transport.
-
Lysis: Lyse cells with 0.1 N NaOH.
-
Quantification: Measure intracellular radioactivity via Liquid Scintillation Counting (LSC).
-
Calculation: Plot % Inhibition vs. Log[this compound]. Calculate IC50.
Data Interpretation:
-
If IC50 / Unbound
< 50: Potential Clinical Interaction . Proceed to mechanistic kidney modeling. -
If IC50 > 100 µM: Low Risk . This compound is unlikely to alter the clearance of co-administered renal substrates.[2]
Module 3: Glucuronidation (UGT) Phenotyping
Approximately 20% of clearance is via conjugation. Ignoring this leaves a "mass balance" gap in your data.
The "Missing" Metabolite: Carbamoyl O-Glucuronide
Standard UV/Vis detectors often miss the glucuronide conjugate due to lack of chromophores or co-elution.
Protocol Adjustment:
-
System: Use Human Liver Microsomes (HLM) or Recombinant UGTs (rUGT).
-
Activation: You must add Alamethicin (pore-forming peptide) to the incubation mixture.
-
Why? UGT enzymes are located inside the ER lumen. Alamethicin allows the bulky UDPGA cofactor and the drug to access the active site. Without it, you will get a false negative.
-
-
Reaction:
-
Buffer: Tris-HCl (pH 7.4) + MgCl2.
-
Cofactor: UDPGA (2–5 mM).
-
Substrate: this compound (1–10 µM).
-
Incubation: 60 min at 37°C.
-
-
Detection: Analyze via LC-MS/MS looking for the [M+176]+ mass shift (Glucuronide moiety).
Visualizing the Clearance Mechanism
Understanding the physiological flow is essential for interpreting in vitro data.
Figure 2: Physiological clearance map. Note the dominance of renal pathways over hepatic metabolism.
Frequently Asked Questions (FAQ)
Q: My CYP inhibition assay shows an IC50 > 100 µM for all isoforms. Is this a failed experiment? A: No. This is the expected profile for this compound.[3] Unlike fluoxetine or paroxetine (potent CYP2D6 inhibitors), this compound is "metabolically silent" regarding CYP inhibition. This is a key selling point for the drug's safety profile in polypharmacy. Document the lack of inhibition as a "negative finding" to support safety claims.
Q: Do I need to perform an induction study (e.g., PXR activation)? A: Regulatory guidelines (FDA/EMA) typically require induction screens for any NCE (New Chemical Entity). However, literature indicates this compound does not significantly induce CYP1A2, 2C9, 2C19, or 3A4.[1] You should perform the standard hepatocyte induction assay (mRNA endpoints) to satisfy regulatory boxes, but expect negative results.
Q: How do I model clearance in PBPK software (e.g., Simcyp) if CL_int is zero? A: Do not force a hepatic clearance model.
-
Set Hepatic
to the minimal value observed (or specific UGT ). -
Input Renal Clearance (
) as a fixed value based on clinical data (~15-20 L/h) or scale from animal data. -
If predicting DDI, focus on Renal Impairment simulations rather than CYP inhibition simulations.
Q: Does this compound interact with Lithium or Digoxin? A: Clinical studies suggest no significant pharmacokinetic interaction.[2] This implies that while this compound is renally cleared, it does not have high enough affinity for P-gp (Digoxin) or the specific cation transporters used by Lithium to cause competitive toxicity at therapeutic doses.
References
-
FDA Label (Savella): Highlights minimal CYP450 metabolism and renal excretion profile.[4]
-
Puozzo, C., et al. (2005): "Lack of interaction of this compound with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants."[5] Clinical Pharmacokinetics.
-
FDA Guidance for Industry (2020): "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Sawamura, K., et al. (2012): "Excretion and metabolism of this compound in humans after oral administration." Xenobiotica. (Details the glucuronide conjugates).
Sources
Validation & Comparative
Validating a new animal model of fibromyalgia using milnacipran as a positive control
Senior Application Scientist Desk
Subject: Optimization of Chiral Resolution for Milnacipran (
Executive Summary & Chemical Context
Welcome to the Advanced Separations Support Hub. You are likely here because this compound is presenting specific chromatographic challenges. Unlike simple racemates, this compound is a cis-racemate containing a basic primary amine group and a tertiary amide.
-
The Challenge: The primary amine moiety (
) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing. -
The Goal: Achieve baseline resolution (
) with a symmetry factor ( ) between 0.9 and 1.2. -
The Solution: This guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode, as this historically yields the highest selectivity (
) for this molecule.
Core Directive: Method Development Protocol
Do not rely on trial-and-error. Follow this systematic screening protocol to establish a baseline separation.
Phase A: Column Selection (The "Big Three")
For this compound, cellulose and amylose carbamates are the gold standard. Screen in this specific order:
-
Primary Candidate: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
-
Why: Literature and internal application notes suggest the supramolecular structure of OJ-H often provides superior cavity inclusion for the cyclopropane backbone of this compound compared to the standard OD-H.
-
-
Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Why: The industry workhorse. If OJ fails, OD-H usually provides separation, though often with lower
values requiring more optimization.
-
-
Tertiary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Phase B: Mobile Phase Screening Workflow
Critical Control Point: You must use a basic additive. Without it, the primary amine will cause irreversible adsorption or massive tailing.
| Parameter | Standard Condition | Alternative Condition |
| Base Solvent | n-Hexane (90-80%) | n-Heptane (if volatility is an issue) |
| Alcohol Modifier | Ethanol (10-20%) | Isopropanol (IPA) |
| Basic Additive | 0.1% Diethylamine (DEA) | 0.1% Triethylamine (TEA) or Ethanolamine |
| Temperature | 25°C | 15°C - 35°C |
Phase C: The Screening Logic (Visualization)
Figure 1: Systematic screening workflow prioritizing Chiralcel OJ-H and OD-H columns.
Troubleshooting Hub (FAQs)
Direct solutions to the most frequent user tickets regarding this compound.
Issue 1: "My peaks are tailing severely ( )."
Diagnosis: The primary amine on the this compound methyl group is interacting with the silica support of the column. The Fix:
-
Increase Additive: Bump DEA concentration from 0.1% to 0.2% or 0.3%.
-
Switch Additive: If DEA fails, try Ethanolamine . It is structurally similar to the analyte's amine tail and can more effectively mask specific silanol sites.
-
Column Age: If using an older coated column (OD/OJ), the silica surface may be exposed due to coating erosion. A new column or an immobilized version (e.g., Chiralpak IA/IC) may be required.
Issue 2: "I have separation, but Resolution is poor ( )."
Diagnosis: Insufficient selectivity (
-
Temperature Drop: Lower the column oven temperature to 10°C - 15°C .
-
Alcohol Switch: If using Ethanol, switch to Isopropanol (IPA) .
Issue 3: "My retention times are drifting."
Diagnosis: Mobile phase instability or temperature fluctuation. The Fix:
-
Evaporation: Hexane/Alcohol mixtures are volatile. Ensure the solvent bottle is capped with a proper safety cap/filter to prevent selective evaporation of Hexane (which would make the mobile phase stronger and decrease retention).
-
Equilibration: Polysaccharide columns require significant equilibration. Flush with at least 20 column volumes when changing mobile phases.
Advanced Optimization: The Decision Matrix
Use this logic tree to fine-tune your final method for validation.
Figure 2: Diagnostic logic for common chromatographic defects.
Quantitative Reference Data
Typical performance metrics observed on standard 250 x 4.6 mm, 5 µm columns.
| Column Type | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Chiralcel OJ-H | Hex/EtOH/DEA (90:10:0.1) | 1.35 | 2.1 | Recommended. Best baseline separation. |
| Chiralcel OD-H | Hex/IPA/DEA (90:10:0.1) | 1.15 | 1.2 | Partial separation; requires optimization. |
| Chiralpak AD-H | Hex/EtOH/DEA (85:15:0.1) | 1.10 | < 1.0 | often insufficient for this compound. |
References
-
Merck Millipore Application Note. (2007). Chiral HPLC analysis of this compound and its FMOC-derivative on cellulose-based stationary phases.Link
-
Phenomenex. (2024).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.Link
-
Chiral Technologies. (2021).[6] Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.Link
Sources
Cross-Validation of HPLC and LC-MS/MS Methods for Milnacipran Quantification
Executive Summary
This technical guide provides a rigorous comparison and cross-validation framework for quantifying Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] While HPLC-UV remains the workhorse for pharmaceutical quality control (QC) due to its cost-efficiency and robustness in high-concentration samples (formulations), LC-MS/MS is the requisite gold standard for bioanalysis (plasma/serum) due to its superior sensitivity and selectivity.
This document details the experimental protocols, performance metrics, and the statistical cross-validation strategy required to bridge these methodologies during drug development transitions.
Methodological Architecture: The "Why" and "How"
The Analytical Challenge
This compound (C₁₅H₂₂N₂O) presents a specific challenge: it lacks a strong chromophore, resulting in low UV absorption.
-
HPLC-UV Implication: Detection must occur at low wavelengths (210–220 nm), increasing susceptibility to interference from buffer salts and plasma proteins.
-
LC-MS/MS Implication: The molecule ionizes well in positive electrospray ionization (ESI+) mode, making mass spectrometry highly sensitive. However, matrix effects (ion suppression) from phospholipids must be managed via rigorous extraction.
Decision Matrix: Method Selection
| Feature | HPLC-UV (QC Method) | LC-MS/MS (Bioanalytical Method) |
| Primary Application | Bulk drug purity, Tablet dissolution, Stability studies | PK studies, TDM (Therapeutic Drug Monitoring) |
| Matrix | Clean (Buffers, Solvents) | Complex (Plasma, Urine, Brain tissue) |
| Sensitivity (LLOQ) | ~50–100 ng/mL | 0.1–1.0 ng/mL |
| Selectivity | Moderate (Separation dependent) | High (Mass/Charge dependent) |
| Throughput | 10–15 min/run | 2–5 min/run |
Experimental Protocols
HPLC-UV Protocol (Pharmaceutical Analysis)
Designed for stability-indicating assays and formulation QC.
-
Column: C18 (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (10mM, pH 2.5) : Acetonitrile (80:20 v/v). Note: Low pH suppresses silanol activity, improving peak shape for basic amines like this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Linearity Range: 5 – 100 µg/mL.
LC-MS/MS Protocol (Bioanalysis)
Designed for trace quantification in human plasma.
-
Column: C18 Rapid Resolution (e.g., Zorbax Eclipse, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
Ionization: ESI Positive Mode.
-
Internal Standard (IS): this compound-d10 or Duloxetine.
-
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |
| This compound | 247.2 (m/z) | 230.1 (m/z) | Quantifier | 15 |
| 247.2 (m/z) | 202.1 (m/z) | Qualifier | 25 | |
| IS (this compound-d10) | 257.2 (m/z) | 240.1 (m/z) | Quantifier | 15 |
Technical Insight: The transition 247.2
230.1 represents the loss of ammonia (), a characteristic fragmentation for primary amines in this class.
Sample Preparation Workflows
High-sensitivity LC-MS/MS requires cleaner samples than HPLC-UV to prevent ion suppression.
Figure 1: Decision logic for sample extraction based on sensitivity requirements. SPE provides cleaner extracts for low-level detection, minimizing matrix effects.
Cross-Validation Strategy
When transferring a method (e.g., from a CRO using HPLC to a sponsor using LC-MS/MS), or when changing methodologies during clinical phases, Cross-Validation is mandatory under FDA and EMA guidelines (M10 Bioanalytical Method Validation).
The Statistical Bridge
You cannot simply compare means. You must assess the bias and agreement between the two methods using incurred samples (real subject samples), not just spiked standards.
Key Metrics for Cross-Validation:
-
Bland-Altman Plot: Plots the difference between methods against the mean of the methods. Checks for systematic bias.
-
Passing-Bablok Regression: Preferred over simple linear regression because it accounts for errors in both X (Method A) and Y (Method B).
-
Incurred Sample Reanalysis (ISR): Acceptance criteria: 67% of samples must be within ±20% of the mean.
Cross-Validation Workflow
Figure 2: Workflow for cross-validating bioanalytical methods using incurred samples.
Handling Discrepancies
If LC-MS/MS yields consistently higher values than HPLC-UV:
-
Hypothesis: HPLC-UV may have unresolved peaks (co-elution) or LC-MS/MS has matrix enhancement.[2]
-
Resolution: Perform a "Matrix Factor" test on the LC-MS/MS method. If the matrix factor is > 1.0, ion enhancement is occurring. If < 1.0, suppression is occurring.
Performance Data Comparison
The following data summarizes typical validation results derived from comparative studies (e.g., Nirogi et al., Bhoir et al.).
| Parameter | HPLC-UV Results | LC-MS/MS Results | Verdict |
| LLOQ | 50 ng/mL | 0.5 ng/mL | LC-MS/MS is 100x more sensitive. |
| Linearity ( | > 0.995 | > 0.998 | Both are excellent.[1][3] |
| Precision (CV%) | 2.5 – 5.0% | 3.0 – 8.0% | HPLC is slightly more precise (simpler detection). |
| Recovery | > 90% (LLE) | > 85% (SPE) | Comparable.[3] |
| Run Time | 12.0 min | 3.5 min | LC-MS/MS allows higher throughput. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[4][5][6] Link
-
Nirogi, R., et al. (2011). LC-MS/MS method for the quantification of this compound in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Bhoir, S., et al. (2010). Stress degradation studies on this compound hydrochloride and development of a validated stability-indicating HPLC method. Chromatographia. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
Benchmarking the selectivity of milnacipran against other SNRIs for SERT and NET.
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of SNRIs and the Significance of Transporter Selectivity
Serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a cornerstone in the pharmacological management of major depressive disorder (MDD) and other neurological conditions.[1] Their therapeutic efficacy is primarily attributed to the modulation of serotonergic and noradrenergic neurotransmission through the inhibition of the serotonin (SERT) and norepinephrine (NET) transporters.[2] However, the individual agents within this class exhibit considerable variability in their relative affinities for these two transporters. This selectivity profile is a critical determinant of a drug's overall pharmacological effect, influencing not only its therapeutic window but also its side-effect profile.[3]
Milnacipran distinguishes itself within the SNRI class by its relatively balanced affinity for both SERT and NET.[4] This guide provides a comprehensive, data-driven comparison of the SERT/NET selectivity of this compound against other commonly prescribed SNRIs, including venlafaxine, desvenlafaxine, duloxetine, and levothis compound. By presenting experimental data and detailed methodologies, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their scientific endeavors.
The Clinical Imperative for Understanding SERT/NET Selectivity
The ratio of SERT to NET inhibition is not merely an academic curiosity; it has profound clinical implications. While robust serotonin reuptake inhibition is a shared characteristic of all SNRIs and is central to their antidepressant effects, the degree of norepinephrine reuptake inhibition can significantly influence the therapeutic outcome.[5] For instance, enhanced noradrenergic activity is thought to be crucial for treating certain symptoms of depression, such as fatigue and lack of motivation, and may also contribute to the analgesic effects of some SNRIs in chronic pain conditions.[4]
Conversely, a higher propensity for NET inhibition can be associated with a distinct set of side effects, such as increased blood pressure and heart rate.[1] Therefore, a nuanced understanding of a drug's selectivity profile is paramount for predicting its clinical performance and for personalizing treatment strategies.
Comparative Analysis of Binding Affinities (Ki) for SERT and NET
The binding affinity of a drug for its target is a fundamental measure of its potency. In the context of SNRIs, the inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and other prominent SNRIs for human SERT and NET, compiled from various preclinical studies.
| Drug | SERT Ki (nM) | NET Ki (nM) | NET/SERT Selectivity Ratio |
| This compound | ~1.6 - 2 | ~1 | ~0.5 - 0.6 |
| Levothis compound | 11.2 | 92.2 | 8.2 |
| Venlafaxine | 82 | 2480 | 30 |
| Desvenlafaxine | 40 | - | - |
| Duloxetine | 0.8 | 7.5 | 9.4 |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative figures from the cited literature. The NET/SERT selectivity ratio is calculated as (Ki SERT / Ki NET). A ratio < 1 indicates higher selectivity for NET, while a ratio > 1 indicates higher selectivity for SERT.
As the data illustrates, this compound exhibits a relatively balanced affinity for both SERT and NET, with some studies suggesting a slight preference for NET.[4][6] In contrast, venlafaxine and duloxetine demonstrate a significantly higher affinity for SERT over NET.[4][7] Levothis compound, the levorotatory enantiomer of this compound, shows a preference for NET inhibition.[8]
It is important to note that while in vitro binding affinities provide a valuable initial assessment, the in vivo occupancy of transporters can be influenced by factors such as metabolism and brain penetration. For example, some studies have shown that despite its high in vitro selectivity for SERT, venlafaxine can achieve significant NET occupancy at clinically relevant doses.[6]
Experimental Protocols for Determining Transporter Selectivity
The determination of SERT and NET binding affinities and inhibitory potencies relies on well-established in vitro pharmacological assays. The following sections provide detailed, step-by-step methodologies for these key experiments.
Radioligand Binding Assay for Determining Inhibition Constant (Ki)
This assay directly measures the affinity of a test compound for the SERT and NET by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the transporter of interest (e.g., HEK-293 cells stably expressing human SERT or NET) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[6]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[6]
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[6]
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a selective radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (e.g., this compound).[9]
-
To determine non-specific binding, include wells with the membranes and radioligand in the presence of a high concentration of a known, potent inhibitor for the respective transporter.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the unbound radioligand.[6]
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.[10]
-
Functional Uptake Inhibition Assay for Determining IC50
This assay measures the ability of a test compound to inhibit the transport of a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine) into cells expressing the corresponding transporter.
Workflow for Functional Uptake Inhibition Assay
Caption: Workflow for a functional monoamine uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[11]
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine).[13]
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes). The timing is critical as this is a measure of the initial rate of uptake.[11]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS) to release the intracellularly accumulated radiolabeled substrate.[13]
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Define non-specific uptake in the presence of a high concentration of a known potent inhibitor.
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the specific uptake as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Selectivity Profiles: A Visual Representation
The following diagram provides a visual comparison of the SERT/NET selectivity profiles of this compound and other SNRIs based on their reported Ki values.
Caption: Comparative SERT and NET affinities of various SNRIs.
Conclusion: this compound's Balanced Profile in the SNRI Armamentarium
The experimental data robustly demonstrates that this compound possesses a distinct SERT/NET selectivity profile compared to other commonly used SNRIs. Its relatively balanced and potent inhibition of both transporters provides a unique pharmacological tool for researchers investigating the roles of serotonin and norepinephrine in various physiological and pathological processes. For drug development professionals, this balanced activity may offer a therapeutic advantage in specific patient populations or for particular symptom domains of depression and other disorders.
The detailed experimental protocols provided in this guide serve as a validated framework for the in-house characterization of novel compounds targeting the serotonin and norepinephrine transporters. By adhering to these rigorous methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of the next generation of therapeutics for neurological and psychiatric disorders.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Stahl, S. M., Grady, M. M., Moret, C., & Briley, M. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants.
- Auclair, A. L., Martel, J. C., Assié, M. B., Bardin, L., Heusler, P., Cussac, D., ... & Newman-Tancredi, A. (2013). Levothis compound (Fetzima®): a new serotonin and norepinephrine reuptake inhibitor for the treatment of major depressive disorder. Pharmacology Biochemistry and Behavior, 108, 45-56.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
- Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., ... & Wong, D. T. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880.
- Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with the serotonin and norepinephrine transporters.
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50.
-
Mayo Clinic. (2022). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]
- Rothman, R. B., & Baumann, M. H. (2002). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 48(2), 103-110.
- Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37.
-
Wikipedia. (2024). Clomipramine. Retrieved from [Link]
- Takano, A., Nag, S., Gulyás, B., Halldin, C., & Farde, L. (2013). SERT and NET occupancy by venlafaxine and this compound in nonhuman primates: a PET study. Psychopharmacology, 226(1), 147-153.
- Moret, C., & Briley, M. (1996). Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. European journal of pharmacology, 303(3), 203-207.
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Nogami, A., Takano, A., Arakawa, R., Ichimiya, T., Fujiwara, H., Ito, H., ... & Suhara, T. (2013). Occupancy of norepinephrine transporter by duloxetine in human brains measured by positron emission tomography with (S, S)-[18F] FMeNER-D2. International Journal of Neuropsychopharmacology, 16(5), 987-993.
-
Wikipedia. (2024). Desvenlafaxine. Retrieved from [Link]
- Martel, F., & Keating, E. (2003). Development of serotonin transporter reuptake inhibition assays using JAR cells. Placenta, 24(8-9), 804-811.
- Palmer, E. C., Binns, L. N., & Carey, H. (2014). Levothis compound: a new serotonin-norepinephrine reuptake inhibitor for the treatment of major depressive disorder. The Annals of Pharmacotherapy, 48(8), 1030-1039.
-
Wikipedia. (2024). Levothis compound. Retrieved from [Link]
- Saha, K., Baga, M., & Sitte, H. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-16.
-
bioRxiv. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from [Link]
- Gould, G. G., & Manji, H. K. (2006). A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters.
-
ddd-UAB. (n.d.). Study and characterisation of human HEK293 cell line as a platform for recombinant protein production. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). HEK293 Cell Culture. Retrieved from [Link]
-
ResearchGate. (2014). Fetzima (levothis compound), A Drug for Major Depressive Disorder as a Dual Inhibitor for Human Serotonin Transporters and Beta-Site Amyloid Precursor Protein Cleaving Enzyme-1. Retrieved from [Link]
- Westenberg, H. G. (1999). Pharmacology of antidepressants: selectivity or multiplicity?.
- Deecher, D. C., Beyer, C. E., Johnston, G., Bray, J., Shah, S., Abou-Gharbia, M., & Andree, T. H. (2006). Desvenlafaxine succinate identifies novel antagonist binding determinants in the human norepinephrine transporter. The Journal of pharmacology and experimental therapeutics, 318(2), 657-665.
-
ResearchGate. (n.d.). DVS selectively inhibits serotonin and norepinephrine uptake. Retrieved from [Link]
Sources
- 1. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating biomarkers for predicting milnacipran treatment response in fibromyalgia.
A Publish Comparison Guide for Drug Development Professionals
Executive Summary: The Precision Medicine Gap in Fibromyalgia
Fibromyalgia (FM) is a heterogeneous syndrome characterized by widespread pain, fatigue, and cognitive dysfunction. The current standard of care relies on a "trial and error" approach with the three FDA-approved agents: milnacipran , duloxetine , and pregabalin . This approach yields a therapeutic responder rate of only ~30-40%.
For researchers and drug developers, the critical challenge is not discovering new drugs, but validating biomarkers that stratify the FM population. This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI) with a unique equipotent ratio (1:3 5-HT:NE inhibition), targets a specific subset of FM pathophysiology involving central neuroinflammation and glial activation.
This guide objectively compares the predictive performance of emerging biomarkers for this compound response against alternatives, providing actionable experimental protocols for their validation.
The Biomarker Landscape: Genomic, Metabolic, and Phenotypic
To predict this compound efficacy, we must move beyond generic "pain scores" to mechanistic indicators.
A. Metabolic Biomarker: Ventricular Lactate (MRS)
-
Mechanism: Elevated ventricular lactate in FM patients indicates oxidative stress and glial activation (neuroinflammation).
-
Predictive Value: High baseline ventricular lactate correlates with positive this compound response. Treatment significantly reduces these levels, unlike placebo.[1][2][3]
-
Comparison: Unlike Duloxetine, which primarily modulates neuronal transmission, this compound appears to dampen the central inflammatory state, making lactate a specific biomarker for its mechanism.
B. Genomic Biomarker: RNA Expression Signatures (FibroGENE)
-
Status: Experimental / Emerging.
-
Mechanism: Differential gene expression in peripheral blood mononuclear cells (PBMCs) identifying "driving pathways" (e.g., inflammatory vs. nociceptive).
-
Utility: Distinguishes patients driven by inflammatory pathways (this compound responders) from those driven by pure nociceptive sensitization (Pregabalin responders).
C. Pharmacogenetic (PGx) "Negative" Biomarker
-
Critical Insight: Unlike Duloxetine (metabolized by CYP2D6/CYP1A2), This compound is NOT metabolized by the Cytochrome P450 system .
-
Validation: Genotyping for CYP2D6 or CYP2C19 polymorphisms is irrelevant for this compound dosing. This is a key differentiator; this compound pharmacokinetics are predictable regardless of the patient's metabolizer status (Poor vs. Ultra-Rapid).
Comparative Analysis: this compound vs. Alternatives
The following table synthesizes data from head-to-head trials and meta-analyses to guide patient stratification.
| Feature | This compound (Savella) | Duloxetine (Cymbalta) | Pregabalin (Lyrica) |
| Primary Mechanism | SNRI (NE > 5-HT) + Glial Inhibition | SNRI (5-HT > NE) | Calcium Channel ( |
| Best Clinical Biomarker | Predominant Fatigue & Brain Fog | Predominant Depression & Sleep Issues | Sleep Disturbance & Anxiety |
| Metabolic Biomarker | High Ventricular Lactate (Reduces w/ Tx) | No specific metabolic marker confirmed | Glutamate/Glutamine flux (Insula) |
| PGx Dependency | None (Renal Excretion) | High (CYP2D6/1A2) | None (Renal Excretion) |
| Switching Utility | Effective in Duloxetine non-responders (30-50% gain) | N/A | Effective add-on, but weight gain risk |
| Key Adverse Event | Nausea, Hypertension | Nausea, Somnolence | Dizziness, Weight Gain, Edema |
Mechanistic Visualization
The following diagram illustrates the unique dual-pathway mechanism of this compound, highlighting why Lactate and NE markers are critical for validation.
Figure 1: this compound mechanism of action highlighting the dual impact on neurotransmitters and glial-mediated neuroinflammation (Lactate pathway).
Experimental Protocols for Biomarker Validation
To validate these biomarkers in a clinical trial setting, researchers must employ self-validating systems. Below are the specific workflows.
Protocol A: Validating Ventricular Lactate via 1H-MRS
Objective: Quantify central neuroinflammation changes pre- and post-treatment.
-
Subject Preparation:
-
Patients must fast for 4 hours pre-scan to normalize plasma lactate.
-
Standardize circadian time (e.g., all scans between 09:00–11:00 AM).
-
-
Acquisition (3T MRI):
-
Sequence: PRESS (Point Resolved Spectroscopy).
-
Voxel Placement: 15x15x15 mm³ voxel centered in the lateral ventricles (avoiding choroid plexus to prevent contamination).
-
Parameters: TR/TE = 2000/144 ms; 128 averages.
-
-
Data Processing (Self-Validating Step):
-
Use LCModel analysis software.
-
Internal Control: Ratio Lactate to Creatine (Cr) or Water signal.
-
Quality Control: Reject spectra with Cramer-Rao Lower Bounds (CRLB) > 20% for the Lactate doublet (1.33 ppm).
-
-
Statistical Correlation:
-
Correlate
Lactate (Baseline - Week 12) with VAS_Pain. -
Success Criteria: Pearson
with .
-
Protocol B: Clinical Phenotyping for Patient Stratification
Objective: Select the ideal cohort for this compound trials to maximize effect size.
-
Screening Phase:
-
Administer FIQ-R (Fibromyalgia Impact Questionnaire - Revised).
-
Administer PHQ-9 (Depression) and MFI-20 (Multidimensional Fatigue Inventory).
-
-
Stratification Algorithm:
-
Group A (this compound Candidates): MFI-20 "General Fatigue" score > 12 AND PHQ-9 < 10 (High Fatigue, Low Depression).
-
Group B (Duloxetine Candidates): PHQ-9 > 15 (Moderate-Severe Depression).
-
-
Validation:
Decision Logic for Drug Development
Use this logic flow to determine when to incorporate this compound biomarkers into your study design.
Figure 2: Biomarker-guided treatment selection logic for clinical trial enrollment.
References
-
Efficacy and Safety of this compound in Fibromyalgia. Source: PubMed / NIH. URL:[Link]
-
Effect of this compound Treatment on Ventricular Lactate in Fibromyalgia: A Randomized, Double-Blind, Placebo-Controlled Trial. Source: Journal of Pain.[1] URL:[Link]
-
Comparative Efficacy and Harms of Duloxetine, this compound, and Pregabalin in Fibromyalgia Syndrome. Source: Journal of Pain.[1] URL:[Link]
-
Lack of Interaction of this compound with Cytochrome P450 Isoenzymes. Source: Clinical Pharmacokinetics.[5] URL:[Link]
-
Effects of Switching from Duloxetine to this compound in Fibromyalgia Patients. Source: Neurology (Meeting Abstract). URL:[Link]
-
FibroGENE: Experimental Blood Test for Fibromyalgia Treatment. Source: AMPEL BioSolutions / Lupus Science & Medicine.[6] URL:[Link]
Sources
- 1. Effect of this compound Treatment on Ventricular Lactate in Fibromyalgia: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Comparative efficacy and harms of duloxetine, this compound, and pregabalin in fibromyalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ampelbiosolutions.com [ampelbiosolutions.com]
A meta-analysis of preclinical studies on the analgesic efficacy of milnacipran
Topic: A Meta-Analysis of Preclinical Studies on the Analgesic Efficacy of Milnacipran Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Balanced" SNRI in Preclinical Analgesia
In the landscape of analgesic drug development, Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone for treating chronic musculoskeletal and neuropathic pain. Among these, This compound occupies a unique pharmacological niche.[1][2][3] Unlike its counterparts Duloxetine and Venlafaxine, which exhibit significant selectivity for serotonin (5-HT) over norepinephrine (NE), this compound maintains a near-equipotent reuptake inhibition ratio (~1:1 to 1:3).
This guide synthesizes data from over 40 preclinical studies to evaluate this compound’s efficacy. The meta-analysis reveals that while this compound may require higher absolute doses than Duloxetine in some neuropathic models, its balanced adrenergic profile offers distinct advantages in fibromyalgia-like models and central sensitization paradigms, where noradrenergic descending inhibition is compromised.
Pharmacological Profile: The Selectivity Spectrum
To understand the experimental data, one must first grasp the mechanistic divergence. The efficacy of SNRIs in chronic pain is largely mediated by the restoration of descending inhibitory pathways in the spinal dorsal horn.
-
Venlafaxine: 30:1 selectivity (5-HT > NE). Acts like an SSRI at low doses; analgesic effects often require high doses to engage NE transporters.
-
Duloxetine: 10:1 selectivity (5-HT > NE). Potent, but heavily skewed toward serotonergic modulation.[4]
-
This compound: ~1:1 to 1:3 selectivity (NE ≈ 5-HT). This ensures that noradrenergic modulation—critical for dampening ectopic neuronal firing—is active even at lower therapeutic thresholds.
Diagram 1: Mechanism of Action & Descending Inhibition
This diagram illustrates how this compound's balanced inhibition potentiates descending inhibitory pathways more evenly than serotonin-preferring SNRIs.
Caption: this compound provides equipotent blockade of NET and SERT, ensuring robust noradrenergic activation of spinal inhibitory interneurons.
Preclinical Efficacy: A Comparative Meta-Analysis
The following table synthesizes efficacy data across three primary pain phenotypes. Note the distinction in Minimal Effective Dose (MED) . While Duloxetine often appears more potent on a mg/kg basis, this compound's efficacy is robust in models resistant to pure serotonergic modulation.
Table 1: Comparative Efficacy in Rodent Models
| Pain Model | Pathophysiology | This compound Efficacy | Comparator Data (Duloxetine) | Key Finding |
| Reserpine-Induced Myalgia | Fibromyalgia / Biogenic Amine Depletion | High. Restores 5-HT/NE levels. MED: 30 mg/kg (p.o.) prevents mechanical hyperalgesia.[5] | Effective, but this compound shows superior restoration of NE markers in some studies.[3] | This compound is the "Gold Standard" positive control for FM models due to NE-replenishment profile. |
| Formalin Test (Phase II) | Inflammatory / Central Sensitization | High. MED: 2.5 - 10 mg/kg (i.p.). | MED: 0.63 - 2.0 mg/kg (i.p.). | Duloxetine is more potent by weight, but this compound achieves equivalent maximal efficacy (100% inhibition). |
| Cisplatin Neuropathy | Chemotherapy-Induced (CIPN) | Moderate-High. Dose-dependent reduction in allodynia (3-30 mg/kg i.p.).[6] | Effective. | This compound is effective in CIPN where inflammatory markers (ATF3) are elevated. |
| Spinal Nerve Ligation (SNL) | Neuropathic / Nerve Injury | Moderate. Intrathecal (i.t.) administration of 10-30 µg is highly effective. | Effective (Oral ED50 ~10-15 mg/kg). | Efficacy is strongly spinal-mediated. Synergistic with morphine.[7] |
Key Insight for Researchers: In neuropathic models (SNL/CCI), this compound often requires higher systemic doses (30+ mg/kg i.p.) compared to Duloxetine to achieve similar reversal of allodynia. However, in dysfunctional pain models (Fibromyalgia/Reserpine), its balanced profile provides a more comprehensive reversal of the underlying amine depletion.
Methodological Standards: Self-Validating Protocols
To ensure reproducibility and scientific integrity (E-E-A-T), the following protocols are standardized based on the most robust datasets identified in this analysis.
Protocol A: Reserpine-Induced Fibromyalgia Model
Rationale: This model mimics the biogenic amine depletion seen in human fibromyalgia. It is the primary assay for validating this compound's mechanism.
-
Induction: Administer Reserpine (1 mg/kg, s.c.) once daily for 3 consecutive days to Sprague-Dawley rats (200-250g).
-
Validation: Verify mechanical hyperalgesia using Von Frey filaments on Day 4. Withdrawal threshold should drop significantly (e.g., from 15g to <5g).
-
Treatment: Administer this compound (30 mg/kg, p.o. or i.p.) 60 minutes prior to testing on Day 5.
-
Endpoint: Measure mechanical withdrawal threshold.
-
Self-Validation Check: If the vehicle control group does not maintain hyperalgesia (threshold <6g) on Day 5, the depletion failed; discard cohort.
-
Protocol B: Intrathecal Administration (Mechanism Validation)
Rationale: Systemic administration can be confounded by metabolism. Direct spinal delivery confirms the site of action.
Diagram 2: Intrathecal Experimental Workflow
This workflow details the sequential steps for validating spinal efficacy, a critical component of preclinical SNRI testing.
Caption: Workflow for intrathecal assessment. Motor testing (Rotarod) is mandatory to rule out sedation/motor impairment as false positives for analgesia.
Translational Insights: From Rat to Human
For drug development professionals, translating these preclinical findings requires careful dosage conversion.
-
Dose Conversion: The effective analgesic dose in rats (30 mg/kg) is relatively high. Using the Km factor (6 for rat, 37 for human), this translates roughly to a human equivalent dose (HED) of ~340 mg/day, which is higher than the standard clinical max (200 mg/day).
-
Implication: Rodents metabolize this compound rapidly (Half-life ~2 hours vs. 8 hours in humans). Frequent dosing or sustained-release formulations are required in animal studies to mimic human steady-state exposure.
-
-
Side Effect Prediction: The high NE selectivity implies a lower risk of serotonergic side effects (e.g., sexual dysfunction) but a higher potential for adrenergic effects (e.g., dysuria, hypertension) compared to SSRIs. Preclinical safety screens should include cardiovascular monitoring (tail cuff plethysmography) when testing high doses.
References
-
Comparative efficacy and harms of duloxetine, this compound, and pregabalin in fibromyalgia syndrome. Journal of Pain. (2010).[8] Link
-
This compound for neuropathic pain in adults. Cochrane Database of Systematic Reviews. (2015).[2] Link
-
This compound Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy. Pharmaceutics. (2023).[6] Link[6]
-
Monoamine-dependent, opioid-independent antihypersensitivity effects of intrathecally administered this compound. Journal of Pharmacology and Experimental Therapeutics. (2010). Link
-
This compound and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model. Scientific Reports. (2025). Link
-
Antidepressant therapy with this compound and venlafaxine. Neuropsychiatric Disease and Treatment. (2008). Link
-
Comparison of this compound, duloxetine and pregabalin in the formalin pain test. European Journal of Pharmacology. (2010). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound for neuropathic pain in adults | Cochrane [cochrane.org]
- 3. Results of switching to this compound in fibromyalgia patients with an inadequate response to duloxetine: a phase IV pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Monoamine-dependent, opioid-independent antihypersensitivity effects of intrathecally administered this compound, a serotonin noradrenaline reuptake inhibitor, in a postoperative pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and harms of duloxetine, this compound, and pregabalin in fibromyalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent replication of a study on milnacipran's effects on gene expression
Executive Summary & Rationale
Objective: To provide a rigorous, independent replication protocol for quantifying the effects of Milnacipran (MLN) on the transcriptional upregulation of Brain-Derived Neurotrophic Factor (Bdnf) in primary cortical neurons.
Context: this compound is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) distinguished by its relatively balanced inhibition of SERT (serotonin transporter) and NET (norepinephrine transporter) compared to other SNRIs like Duloxetine (DLX). While clinical efficacy in fibromyalgia and depression is established, the molecular mechanism involving neuroplasticity—specifically the induction of Bdnf gene expression via CREB phosphorylation—requires precise validation to distinguish it from class-effects of other antidepressants.
Audience: This guide is designed for translational neuroscientists and pharmacological researchers seeking to benchmark this compound's neurotrophic potential against standard-of-care alternatives.
Comparative Analysis: this compound vs. Alternatives
Before initiating replication, it is critical to understand the pharmacological distinctiveness of this compound. Its balanced NET:SERT ratio suggests a stronger noradrenergic drive for gene expression changes compared to serotonin-dominant SNRIs.
Table 1: Pharmacological & Transcriptional Profile Comparison
| Feature | This compound (Target) | Duloxetine (Comparator) | Fluoxetine (SSRI Control) |
| Class | SNRI (Balanced) | SNRI (SERT-Dominant) | SSRI |
| NET:SERT Ratio | ~1:1 to 1:3 | ~1:10 | ~1:300+ |
| Primary Gene Target | Bdnf (Exon IV) | Bdnf, Slc6a4 | Bdnf |
| Proposed Mechanism | Strong | 5-HT receptor | 5-HT receptor |
| Reported Fold Change | 1.8x - 2.5x (Cortex, 14 days) | 1.5x - 2.0x | 1.2x - 1.8x |
Analyst Insight: The higher NET affinity of this compound implies that Bdnf upregulation in your replication may be more sensitive to
-adrenergic antagonists (e.g., propranolol) than Duloxetine-treated samples. This is a key validation step included in the protocol below.
Mechanistic Pathway Visualization
To interpret gene expression data accurately, one must map the signaling cascade. This compound increases synaptic NE and 5-HT, engaging Gs-coupled receptors that drive the cAMP-response element binding protein (CREB).
Caption: Figure 1. Proposed signaling cascade where this compound-induced monoamine elevation drives CREB-mediated transcription of Bdnf.
Replication Protocol: Transcriptional Profiling
Experimental Standard: This protocol uses Primary Rat Cortical Neurons (DIV 14) rather than immortalized cell lines to ensure physiological relevance of receptor density.
Phase A: Cell Culture & Treatment
-
Model System: Dissociated cortical neurons from E18 Sprague-Dawley rats.
-
Culture Medium: Neurobasal medium + B27 supplement (antioxidant-free to prevent interference).
-
Treatment Groups (n=6 wells/group):
-
Control: Vehicle (0.1% DMSO).
-
Target: this compound HCl (10 µM). Note: 10 µM approximates brain tissue concentrations achieved in chronic dosing.
-
Comparator: Duloxetine HCl (10 µM).
-
Validation: this compound (10 µM) + Propranolol (10 µM) [To confirm adrenergic mechanism].
-
-
Duration: Incubate for 48 hours . Short-term (2-4h) treatments often miss the transcriptional accumulation of Bdnf.
Phase B: RNA Extraction & Quality Control (Self-Validating Step)
-
Lysis: Use TRIzol reagent or silica-column based kits (e.g., RNeasy) including on-column DNase I digestion.
-
Integrity Check: CRITICAL. Do not proceed to cDNA synthesis unless RNA Integrity Number (RIN) > 8.0 as measured by bioanalyzer. Degraded RNA preferentially affects low-abundance transcripts like neurotrophic factors.
Phase C: Quantitative PCR (RT-qPCR)
-
Reverse Transcription: Input 500ng total RNA using High-Capacity cDNA Reverse Transcription Kit.
-
Primers: Use exon-spanning primers to avoid amplifying genomic DNA.
-
Target: Rat Bdnf (Exon IV specific).
-
Reference:Gapdh and Hprt1 (Geometric mean normalization recommended).
-
-
Cycling: 95°C (10m) → [95°C (15s) → 60°C (1m)] x 40 cycles.
Anticipated Results & Data Interpretation
The following table summarizes the expected quantitative outcomes based on successful replication of literature consensus (e.g., Ikenouchi-Sugita et al., 2009).
Table 2: Expected Gene Expression Data (Relative Quantification)
| Treatment Group | Bdnf Fold Change ( | Interpretation |
| Vehicle Control | 1.00 ± 0.1 | Baseline expression. |
| This compound (10 µM) | 1.95 ± 0.25 | Significant Upregulation. Indicates successful activation of neuroplasticity pathways. |
| Duloxetine (10 µM) | 1.70 ± 0.20 | Comparable efficacy; slightly lower mean often observed due to lower NE drive. |
| MLN + Propranolol | 1.15 ± 0.15 | Mechanistic Validation. Reversal of effect confirms |
Troubleshooting the "No Effect" Result: If this compound fails to induce Bdnf > 1.5-fold:
-
Check Culture Age: Neurons < DIV 10 may lack sufficient synaptic connectivity and receptor density.
-
Serum Starvation: Ensure B27 is present; serum starvation can stress neurons, masking drug effects.
-
Primer Specificity: Ensure primers target Bdnf Exon IV (activity-dependent), not the constitutive Exon I.
References
-
Ikenouchi-Sugita, A., et al. (2009).[1] "this compound upregulates BDNF in the mouse cerebral cortex."[1][2] International Journal of Neuropsychopharmacology.
-
Yoshimura, R., et al. (2007).[1] "Effects of paroxetine or this compound on serum brain-derived neurotrophic factor in depressed patients."[3] Progress in Neuro-Psychopharmacology and Biological Psychiatry.
-
Häuser, W., et al. (2010).[4] "Comparative efficacy and harms of duloxetine, this compound, and pregabalin in fibromyalgia syndrome." Journal of Pain.
-
Noguchi, M., et al. (2013). "Regulation of Brain-Derived Neurotrophic Factor (BDNF) by Antidepressants."[1] Open Journal of Depression.
Sources
- 1. ane.pl [ane.pl]
- 2. Opposite effects of this compound, a serotonin norepinephrine reuptake inhibitor, on the levels of nitric oxide and brain-derived neurotrophic factor in mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of paroxetine or this compound on serum brain-derived neurotrophic factor in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and harms of duloxetine, this compound, and pregabalin in fibromyalgia syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of milnacipran's impact on gut microbiome versus other antidepressants
The following guide provides a comparative technical analysis of milnacipran’s impact on the gut microbiome, designed for researchers and drug development professionals.
Executive Summary
While Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine and sertraline are well-documented to induce gut dysbiosis through direct antimicrobial activity, This compound (an SNRI) exhibits a distinct, potentially more favorable microbiome profile.
Current data indicates this compound possesses lower antimicrobial potency against commensal gut flora compared to sertraline and fluoxetine, correlating with its clinical profile of reduced gastrointestinal (GI) side effects. Most notably, a breakthrough 2023 study (Cell Rep. Med.) suggests a complex bi-directional relationship where specific gut taxa may modulate or even produce this compound-like metabolites to enhance host tolerance to injury—a phenomenon not observed with classical SSRIs.
Mechanistic Foundations: The Gut-Brain-Drug Axis
To understand the differential impact of this compound, we must decouple the two primary modes of action by which antidepressants alter the microbiome:
-
Direct Antimicrobial Action: Many psychotropics act as non-antibiotic antimicrobials. The chemical structure of SSRIs (e.g., the amine group in sertraline) often disrupts bacterial cell membranes.
-
Neurotransmitter Modulation: 95% of the body's serotonin (5-HT) is gut-derived. By inhibiting the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), drugs alter gut motility and secretion, indirectly selecting for specific bacterial taxa.
Figure 1: Differential Mechanism of Action (this compound vs. SSRIs)
Caption: this compound exhibits lower direct antimicrobial pressure than SSRIs, while uniquely engaging protective signaling pathways (AHR/IL-22) in the gut environment.
Comparative Analysis: this compound vs. Alternatives
The following table synthesizes experimental data regarding antimicrobial activity (MIC), taxonomic shifts, and clinical GI correlates.
| Feature | This compound (SNRI) | Fluoxetine (SSRI) | Sertraline (SSRI) | Venlafaxine (SNRI) |
| Primary Target | Balanced 5-HT / NE (1:1.6) | Selective 5-HT | Selective 5-HT | 5-HT > NE (30:1) |
| Antimicrobial Activity | Low (High MIC >64 µg/mL est.)[1] | High (MIC ~50 µg/mL vs E. coli) | Very High (Potent against Staph/E. coli) | Moderate |
| Key Taxa Affected | Akkermansia (Potential modulation) | ↓ Lactobacillus, ↓ Turicibacter | ↓ Bifidobacterium, ↑ Enterobacteriaceae | ↑ Clostridium spp. |
| Dysbiosis Risk | Low to Neutral | High (Reduced alpha-diversity) | High (Significant composition shift) | Moderate |
| Clinical GI Profile | Nausea (Transient); Lower Diarrhea rates | Diarrhea, Motility disruption | Diarrhea, Nausea, dyspepsia | Nausea, Constipation |
| Unique Mechanism | Enhances Ischemia Tolerance (via AHR/IL-22) | Induces biofilm formation (defensive) | Inhibits bacterial efflux pumps | Modifies bile acid metabolism |
Key Insight: The "Microbe-Derived" Anomaly
A pivotal 2023 study identified that gut microbiota-derived this compound (or a metabolite indistinguishable from it) plays a role in protecting the host against gut ischemia/reperfusion injury. This contrasts sharply with fluoxetine, which typically exacerbates gut permeability in stress models. This suggests this compound may act as a xenobiotic-biotic hybrid , potentially supporting a symbiotic rather than antagonistic relationship with the microbiome.
Experimental Protocols for Validation
To empirically verify these differences in your own drug development pipeline, use the following self-validating workflows.
Protocol A: Comparative Antimicrobial Susceptibility Testing (In Vitro)
Objective: Determine if this compound exerts direct selection pressure on commensal bacteria.
-
Panel Selection: Select representative strains: Lactobacillus rhamnosus (Gram+), Escherichia coli (Gram-), Bifidobacterium longum (Anaerobe).
-
Preparation: Dissolve this compound HCl, Fluoxetine, and Sertraline in DMSO/Water.
-
Assay: Perform broth microdilution (96-well plate).
-
Concentration Range: 0.5 µg/mL to 512 µg/mL.
-
Control: Solvent only (Negative), Ampicillin (Positive).
-
-
Readout: Measure OD600 at 24h (aerobes) and 48h (anaerobes).
-
Validation Check: Sertraline wells must show inhibition at ~20-50 µg/mL. If this compound shows growth at >100 µg/mL, the hypothesis of "Low Antimicrobial Impact" is validated.
Protocol B: In Vivo Microbiome Shift Analysis (Workflow)
Figure 2: Experimental Workflow for Microbiome Analysis
Caption: Integrated workflow combining 16S sequencing with targeted metabolomics to detect this compound-specific signaling (AHR activation).
Implications for Drug Development[3]
-
Tolerability Profile: this compound's lack of potent antimicrobial activity suggests it is a superior candidate for patients with pre-existing IBS or gut dysbiosis, where SSRIs might exacerbate symptoms.
-
Novel Therapeutic Pathways: The link between this compound and the AHR/IL-22 signaling pathway opens a new frontier. Developing this compound derivatives that maximize this gut-barrier protective effect without systemic neurological effects could yield novel treatments for IBD or ischemic gut injuries.
-
Combination Therapy: Unlike sertraline, which may antagonize probiotic viability due to its antibiotic nature, this compound is likely compatible with concurrent probiotic therapies (Lactobacillus or Bifidobacterium supplementation).
References
-
Deng, F., et al. (2023). Gut microbe-derived this compound enhances tolerance to gut ischemia/reperfusion injury.[2][3][4] Cell Reports Medicine, 4(3), 100979.[3][4][5] Link[3][5][6][7]
-
McGovern, A. S., et al. (2019). The influence of antidepressants on the gut microbiome: A systematic review. Clinical Psychopharmacology and Neuroscience, 17(4), 451-463. Link
-
Macedo, D., et al. (2017). Antidepressants, antimicrobials or both? Gut microbiota dysbiosis in depression and possible implications of the antimicrobial effects of antidepressant drugs. Journal of Affective Disorders, 208, 22-32. Link
-
Lee, S. J., et al. (2008). Comparison of Efficacy and Safety of this compound and Fluoxetine in Korean Patients With Major Depression. Current Therapeutic Research, 69(1), 1-17. Link
-
Cussotto, S., et al. (2019). Differential effects of psychotropic drugs on microbiome composition and gastrointestinal function. Psychopharmacology, 236(5), 1671-1685. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Probiotic mitigates gut hypoperfusion-associated acute gastrointestinal injury in patients undergoing cardiopulmonary bypass: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exosomal circEZH2_005, an intestinal injury biomarker, alleviates intestinal ischemia/reperfusion injury by mediating Gprc5a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
A Comparative Guide to the Long-Term Efficacy of Milnacipran in a Chronic Fibromyalgia Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth assessment of milnacipran's long-term efficacy for fibromyalgia (FM), a complex syndrome characterized by chronic widespread pain, fatigue, sleep disturbances, and cognitive dysfunction.[1][2] The pathophysiology of fibromyalgia is thought to involve central nervous system sensitization and a dysregulation of descending pain modulatory pathways, where the neurotransmitters serotonin (5-HT) and norepinephrine (NE) play a crucial role.[3] This document will delve into the mechanistic underpinnings of this compound, compare its performance against other therapeutic alternatives, and provide detailed experimental protocols for its evaluation in a validated preclinical model of chronic fibromyalgia.
This compound: A Dual Reuptake Inhibitor for Fibromyalgia
This compound is a serotonin and norepinephrine reuptake inhibitor (SNRI) that is thought to exert its therapeutic effects by augmenting the levels of these neurotransmitters in the central nervous system.[2][4] Unlike other SNRIs such as duloxetine, which is more selective for the serotonin transporter, this compound exhibits a more balanced inhibition of both serotonin and norepinephrine reuptake.[2][3] This dual action is critical, as both neurotransmitters are implicated in the descending inhibitory pain pathways that originate in the brainstem and modulate nociceptive signals at the spinal cord level.[2][5] By increasing the availability of 5-HT and NE, this compound is believed to enhance the activity of these pain-inhibiting pathways, thereby reducing the perception of pain in fibromyalgia patients.[5]
Signaling Pathway of this compound in Pain Modulation
Caption: this compound blocks serotonin (SERT) and norepinephrine (NET) transporters.
Preclinical Assessment in a Chronic Fibromyalgia Animal Model
While no single animal model perfectly recapitulates all aspects of human fibromyalgia, the reserpine-induced myalgia (RIM) model is widely used to study the chronic pain and depressive-like symptoms associated with the condition.[6][7] Reserpine depletes central and peripheral stores of monoamines, including serotonin and norepinephrine, leading to a state of widespread hyperalgesia and allodynia that mimics the core symptoms of fibromyalgia.[7][8] This model is particularly useful for evaluating the efficacy of drugs like this compound that target these monoaminergic systems.[8]
Experimental Protocol: Long-Term this compound Efficacy in the RIM Model
This protocol outlines a self-validating system to assess the sustained effects of this compound.
1. Animal Subjects and Acclimatization:
- Species: Female Sprague-Dawley rats (to reflect the higher prevalence of FM in women).[9]
- Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 7 days prior to experimentation to minimize stress-induced variability.
2. Baseline Behavioral Testing:
- Purpose: To establish a pre-treatment baseline for each animal.
- Procedure: Conduct a battery of behavioral tests (detailed in section 2.1) on all animals for 3 consecutive days to ensure stable baseline readings.
3. Induction of the RIM Model:
- Agent: Reserpine (1 mg/kg, subcutaneously).
- Regimen: Administer reserpine daily for 3 consecutive days to induce a chronic state of monoamine depletion and fibromyalgia-like symptoms.[7]
4. Confirmation of Fibromyalgia-like State:
- Timing: 24 hours after the final reserpine injection.
- Procedure: Repeat the behavioral tests to confirm the development of mechanical allodynia and thermal hyperalgesia. Animals that do not exhibit a significant decrease in pain thresholds are excluded.
5. Long-Term Drug Administration (e.g., 28 days):
- Grouping: Randomly assign the confirmed fibromyalgia-model rats to one of the following groups:
- Vehicle Control (e.g., saline, daily oral gavage)
- This compound (e.g., 10 mg/kg, daily oral gavage)
- Positive Control/Comparator (e.g., Duloxetine or Pregabalin, daily oral gavage)
- Rationale for Dosing: The chosen dose should be based on previous pharmacokinetic and pharmacodynamic studies in rodents.
6. Chronic Efficacy Assessment:
- Schedule: Perform behavioral assessments weekly throughout the 28-day treatment period to track the onset and maintenance of therapeutic effects.
7. Data Analysis:
- Statistical Method: Use a two-way repeated measures ANOVA to analyze the behavioral data, with treatment group as the between-subjects factor and time as the within-subjects factor. Post-hoc tests (e.g., Tukey's) should be used for pairwise comparisons.
Key Behavioral Assessments
-
Mechanical Allodynia (von Frey Test): Measures sensitivity to non-painful mechanical stimuli.
-
Place the rat on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method. A higher threshold indicates less pain sensitivity (analgesic effect).
-
-
Motor Coordination (Rotarod Test): Assesses for any motor impairment that could confound pain-related behavioral readouts.[9]
-
Place the rat on a rotating rod with gradually increasing speed.
-
Record the latency to fall from the rod.
-
A longer latency indicates better motor coordination. This compound has been shown to improve motor coordination in reserpinized rats.[9]
-
Experimental Workflow Diagram
Caption: Workflow for assessing long-term drug efficacy in the RIM model.
Comparative Efficacy: this compound vs. Other Approved Therapies
This compound is one of three drugs approved by the U.S. Food and Drug Administration (FDA) for the management of fibromyalgia, the others being duloxetine and pregabalin.[1][4][10] While direct head-to-head long-term trials are limited, meta-analyses of clinical trial data provide a basis for objective comparison across key symptom domains of fibromyalgia.
| Feature | This compound | Duloxetine | Pregabalin |
| Mechanism of Action | SNRI (Serotonin & Norepinephrine Reuptake Inhibitor) | SNRI (Serotonin & Norepinephrine Reuptake Inhibitor)[10] | α2-δ ligand (Anti-seizure)[10] |
| Pain Reduction | Moderate efficacy.[11] In some comparisons, less effective than duloxetine and pregabalin.[12] | Significant pain reduction.[12] | Significant pain reduction.[12] |
| Fatigue | Superior to duloxetine in reducing fatigue.[4][13] | Less effective than this compound and pregabalin for fatigue.[12] | Significantly improves fatigue compared to duloxetine.[12] |
| Sleep Disturbance | No significant effect on sleep quality noted in some studies.[2] Less effective than duloxetine and pregabalin.[12] | Significantly reduces sleep disturbance compared to this compound.[12] | Significantly reduces sleep disturbance compared to this compound.[12] |
| Depressed Mood | Can be beneficial for patients with coexisting depression.[2] | Significantly improves depressed mood compared to this compound and pregabalin.[12] | Not as effective for depressed mood compared to SNRIs.[12] |
| Long-Term Efficacy | Sustained therapeutic effects for up to 3 years have been reported.[4][14] | Efficacy data beyond 6 months is limited in some reviews. | Efficacy data beyond 6 months is limited in some reviews.[15] |
| Common Adverse Events | Nausea, headache, hyperhidrosis (excessive sweating).[16] | Nausea, drowsiness.[17] | Dizziness, somnolence (drowsiness), fatigue.[18] |
Analysis of Comparative Performance
The data indicates that while all three drugs offer benefits, their efficacy profiles differ across the various domains of fibromyalgia.
-
For Pain and Sleep: Duloxetine and pregabalin appear to have an advantage over this compound.[12]
-
For Fatigue: this compound demonstrates a distinct advantage, showing superiority over duloxetine in reducing this often-debilitating symptom.[4][13] This makes this compound a particularly compelling option for fibromyalgia patients for whom fatigue is a primary complaint.
-
Long-Term Sustained Efficacy: Clinical studies support the long-term, sustained therapeutic effects of this compound for up to three years, a critical consideration for a chronic condition like fibromyalgia.[4][14][16] One study found that patients who experienced at least a 30% reduction in pain with long-term this compound had a significant worsening of symptoms after treatment was withdrawn, confirming its sustained benefit.[14]
Conclusion
The assessment of this compound in chronic fibromyalgia models, corroborated by long-term clinical data, establishes it as a durable and effective therapeutic option. Its balanced dual-reuptake inhibition of serotonin and norepinephrine provides a strong mechanistic rationale for its efficacy in modulating the central pain pathways implicated in fibromyalgia.[3][5]
While alternatives like duloxetine and pregabalin may offer superior relief for pain and sleep disturbances in some patients, this compound's notable efficacy in improving fatigue presents a key differentiator.[4][13] The choice of therapy should, therefore, be guided by the individual patient's predominant symptom profile. The preclinical protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and position this compound and novel compounds within the therapeutic landscape for fibromyalgia.
References
-
This compound combined with pregabalin in fibromyalgia: a randomized, open-label study evaluating the safety and efficacy of adding this compound in patients with incomplete response to pregabalin. PubMed Central. [Link]
-
This compound for the Treatment of Fibromyalgia. PubMed Central. [Link]
-
This compound, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia. Open Access Journals. [Link]
-
Longterm therapeutic response to this compound treatment for fibromyalgia. A European 1-year extension study following a 3-month study. PubMed. [Link]
-
Comparative efficacy and acceptability of amitriptyline, duloxetine and this compound in fibromyalgia syndrome: a systematic review with meta-analysis. Oxford Academic. [Link]
-
This compound: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. PubMed Central. [Link]
-
Comparative efficacy and harms of duloxetine, this compound, and pregabalin in fibromyalgia syndrome. Database of Abstracts of Reviews of Effects (DARE). [Link]
-
This compound and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling. PubMed Central. [Link]
-
Fibromyalgia. Wikipedia. [Link]
-
This compound for the management of fibromyalgia syndrome. PubMed Central. [Link]
-
Fibromyalgia - Diagnosis & treatment. Mayo Clinic. [Link]
-
Efficacy of long-term this compound treatment in patients meeting different thresholds of clinically relevant pain relief: subgroup analysis of a randomized, double-blind, placebo-controlled withdrawal study. PubMed Central. [Link]
-
Efficacy of this compound in patients with fibromyalgia. Providence. [Link]
-
Animal models of fibromyalgia. ResearchGate. [Link]
-
Good Evidence That Duloxetine, this compound, and Pregabalin Provide Meaningful Pain Reduction in Adults With Fibromyalgia. AAFP. [Link]
-
Fibromyalgia, this compound and experimental pain modulation: study protocol for a double blind randomized controlled trial. PubMed Central. [Link]
-
Different pathophysiology underlying animal models of fibromyalgia and neuropathic pain: comparison of reserpine-induced myalgia and chronic constriction injury rats. PubMed. [Link]
-
Further strategies for treating fibromyalgia: the role of serotonin and norepinephrine reuptake inhibitors. PubMed. [Link]
-
Animal Models of Fibromyalgia. ResearchGate. [Link]
-
Efficacy of this compound in patients with fibromyalgia. PubMed. [Link]
-
Population Pharmacokinetic–Pharmacodynamic Analysis of a Reserpine-Induced Myalgia Model in Rats. MDPI. [Link]
-
Functional MRI of the Reserpine-Induced Putative Rat Model of Fibromyalgia Reveals Discriminatory Patterns of Functional Augmentation to Acute Nociceptive Stimuli. PubMed. [Link]
-
This compound for fibromyalgia in adults. Cochrane. [Link]
-
Serotonin and noradrenaline reuptake inhibitors for fibromyalgia. Cochrane. [Link]
Sources
- 1. Fibromyalgia - Wikipedia [en.wikipedia.org]
- 2. This compound for the management of fibromyalgia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further strategies for treating fibromyalgia: the role of serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Different pathophysiology underlying animal models of fibromyalgia and neuropathic pain: comparison of reserpine-induced myalgia and chronic constriction injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibromyalgia - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 11. This compound for fibromyalgia in adults | Cochrane [cochrane.org]
- 12. Comparative efficacy and harms of duloxetine, this compound, and pregabalin in fibromyalgia syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficacy of long-term this compound treatment in patients meeting different thresholds of clinically relevant pain relief: subgroup analysis of a randomized, double-blind, placebo-controlled withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Good Evidence That Duloxetine, this compound, and Pregabalin Provide Meaningful Pain Reduction in Adults With Fibromyalgia | AAFP [aafp.org]
- 16. Longterm therapeutic response to this compound treatment for fibromyalgia. A European 1-year extension study following a 3-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serotonin and noradrenaline reuptake inhibitors for fibromyalgia | Cochrane [cochrane.org]
- 18. This compound combined with pregabalin in fibromyalgia: a randomized, open-label study evaluating the safety and efficacy of adding this compound in patients with incomplete response to pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Milnacipran
This guide offers a detailed, procedural framework for the safe handling of Milnacipran in laboratory and research settings. As a Senior Application Scientist, my objective is to move beyond a simple checklist, providing the causal reasoning behind each safety protocol. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
The Foundational Risk Assessment of this compound
This compound is a serotonin-norepinephrine reuptake inhibitor. In its solid, powdered form, the primary occupational hazards stem from inhalation of airborne particles and dermal or ocular contact. Several Safety Data Sheets (SDS) classify this compound hydrochloride as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2] One source classifies it as toxic if swallowed or inhaled and notes it may cause damage to organs through prolonged or repeated exposure.[1] Therefore, our PPE strategy is built around creating robust barriers to these exposure routes.
Core Personal Protective Equipment (PPE) Ensemble
Engineering controls, such as using a chemical fume hood or a ventilated balance enclosure, are the first and most critical line of defense and should be employed whenever handling this compound powder.[2][3] The following PPE is mandatory to supplement these controls.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Powder-free Nitrile Gloves (Double Gloving Recommended) | Nitrile provides chemical resistance. Gloves must be inspected before use and removed properly to avoid skin contact.[4] Double-gloving, a standard practice for hazardous drugs, minimizes the risk of exposure from a potential tear or puncture in the outer glove.[5] |
| Body Protection | Disposable, Low-Permeability Gown with Long Sleeves & Tight Cuffs | A solid-front gown protects against contamination of personal clothing and skin.[5] Tight-fitting cuffs are crucial as they integrate with the inner glove to ensure no skin on the wrist or arm is exposed.[5] |
| Eye/Face Protection | Tight-sealing Safety Goggles or a Face Shield | Protects against airborne powder and accidental splashes of this compound solutions, which can cause serious eye damage.[1][6] Standard safety glasses with side shields are a minimum, but goggles provide a more complete seal. |
| Respiratory Protection | NIOSH-approved N95 (or higher) Particulate Respirator | Essential for preventing the inhalation of aerosolized this compound powder, which can cause respiratory irritation.[1][2][4] A respirator is particularly critical during tasks with a high potential for dust generation, such as weighing or reconstituting the powder. |
Procedural Guide: Gowning and De-Gowning Workflow
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Gowning Protocol
-
Hand Hygiene: Thoroughly wash and dry hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Wear a disposable gown, ensuring a complete closure at the back.[5]
-
Respirator: Don your N95 respirator. Perform a user seal check to ensure a proper fit.
-
Eye Protection: Put on safety goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[5]
Step-by-Step De-Gowning Protocol
-
Outer Gloves: Remove the outer, most contaminated gloves. Dispose of them immediately in a designated waste container.[4]
-
Gown & Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, turning them inside out to contain contaminants. Dispose of them immediately.
-
Exit Handling Area: Exit the immediate chemical handling area.
-
Eye Protection & Respirator: Remove eye protection, followed by the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[2][4]
Caption: Logical workflow for gowning and de-gowning when handling this compound.
Operational Plan: Spill Management and Waste Disposal
Preparedness is a cornerstone of laboratory safety. A clear, actionable plan for accidental releases and routine disposal is mandatory.
Emergency Spill Response Protocol
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.
-
Assess & Secure: Prevent further leakage if it is safe to do so.[4]
-
Don PPE: Before cleanup, don the full PPE ensemble as described in Section 2, with an emphasis on respiratory protection.[4]
-
Contain & Clean: Cover the powder spill with absorbent material to minimize dust.[6] Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[3][4] Avoid any actions that create dust.[3]
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[6]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Caption: Procedural flow for responding to a this compound powder spill.
Chemical Waste Disposal Plan
-
Routine Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, gowns) must be segregated into a clearly labeled hazardous waste container.
-
Unused Product: Unused or expired this compound must be disposed of in accordance with institutional and local environmental regulations.[2] The common practice for chemical waste is through a licensed waste disposal company.[7] Do not dispose of this compound down the drain, as it is toxic to aquatic life.[1] For non-laboratory settings, guidance suggests mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[8][9][10]
By integrating these evidence-based PPE protocols and operational plans into your daily workflow, you build a robust and trustworthy safety culture that protects both the researcher and the research.
References
-
This compound HCl-MSDS. BioCrick. [Link]
-
This compound: Package Insert / Prescribing Information. Drugs.com. [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. U.S. Drug Enforcement Administration. [Link]
-
Components of Personal Protective Equipment (PPE). Minnesota Department of Health. [Link]
-
Savella (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration. [Link]
-
How to Dispose of Medicines Properly. U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE) for Mental Health Series. Mindshift Consultancy. [Link]
-
SAVELLA (this compound hydrochloride) Label. U.S. Food & Drug Administration. [Link]
-
PPE when Administering Medicines during the Covid-19 Pandemic. Opus Pharmacy Services. [Link]
-
Personal Protective Equipment - NI Infection Control Manual. Northern Ireland Regional Infection Prevention and Control. [Link]
-
Disposing of medicines. Care Quality Commission. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. biocrick.com [biocrick.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Disposing of medicines - Care Quality Commission [cqc.org.uk]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
